Product packaging for 7-Nitrobenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 134098-72-9)

7-Nitrobenzo[d]thiazol-2(3H)-one

Cat. No.: B1628633
CAS No.: 134098-72-9
M. Wt: 196.19 g/mol
InChI Key: NQGONBNOWKZYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Nitrobenzo[d]thiazol-2(3H)-one ( 134098-72-9) is a nitro-substituted benzothiazole derivative with the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol . As a key chemical building block in scientific research, it belongs to the benzothiazole class, a family of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science . Benzothiazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, which include potential antidepressant and anticonvulsant effects as demonstrated in various research models . The core benzothiazole structure serves as a privileged scaffold in drug discovery . Researchers utilize this compound as a synthetic intermediate to develop more complex molecules for various applications. It is supplied with a minimum purity of 95% . This product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3S B1628633 7-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 134098-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGONBNOWKZYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600060
Record name 7-Nitro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134098-72-9
Record name 7-Nitro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134098-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Nitrobenzo[d]thiazol-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 7-Nitrobenzo[d]thiazol-2(3H)-one, a potentially valuable building block in medicinal chemistry and drug development. The benzothiazole core is a prominent scaffold in a variety of biologically active compounds. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity, making this compound a target of interest for further chemical exploration and derivatization.

I. Synthetic Pathway Overview

The proposed synthesis commences with the formation of the benzo[d]thiazol-2(3H)-one ring system, followed by an electrophilic aromatic substitution to introduce the nitro group onto the benzene ring.

Synthesis_Pathway cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Nitration Starting_Material 2-Aminothiophenol Intermediate Benzo[d]thiazol-2(3H)-one Starting_Material->Intermediate Reagents: Urea or Phosgene equivalent Final_Product This compound Intermediate->Final_Product Nitrating Agent: HNO3 / H2SO4

Figure 1: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of Benzo[d]thiazol-2(3H)-one

This procedure outlines the synthesis of the core heterocyclic structure from 2-aminothiophenol. Benzo[d]thiazol-2(3H)-one exists in tautomeric equilibrium with benzo[d]thiazol-2-ol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and urea (1.1 equivalents).

  • Solvent: The reaction can be performed neat or in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 130-150 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Treat the residue with a dilute aqueous solution of sodium hydroxide to dissolve the product.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid) until a precipitate is formed.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Analogous Reactions):

ParameterValueReference
Starting MaterialBenzo[d]thiazol-2-olCommercially available[1]
YieldNot specified-
Melting PointNot specified-
Step 2: Nitration of Benzo[d]thiazol-2(3H)-one

This procedure describes the introduction of a nitro group onto the benzene ring of the benzo[d]thiazol-2(3H)-one core. Standard nitrating conditions are employed. It is important to note that the nitration of the benzothiazole ring system can potentially yield a mixture of isomers, and the regioselectivity is influenced by the directing effects of the heterocyclic ring. The 7-position is a plausible site for electrophilic attack, but the formation of other isomers (e.g., at the 4, 5, or 6-positions) is possible. Purification by column chromatography will likely be necessary to isolate the desired 7-nitro isomer.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath, add benzo[d]thiazol-2(3H)-one (1 equivalent).

  • Acid Mixture: Slowly add concentrated sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of benzo[d]thiazol-2(3H)-one in sulfuric acid, maintaining the temperature between 0 and 10 °C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 7-nitro isomer from other potential regioisomers.

    • Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Expected Quantitative Data (Based on General Nitration Reactions):

ParameterExpected ValueNote
YieldVariableHighly dependent on regioselectivity and purification efficiency.
Melting PointTo be determinedWill be a characteristic physical property of the pure compound.
AppearanceLikely a yellow or off-white solidNitroaromatic compounds are often colored.

III. Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification1 Purification of Intermediate cluster_nitration Nitration Stage cluster_purification2 Final Product Purification Start Start: 2-Aminothiophenol & Urea Reaction1 Heat at 130-150°C Start->Reaction1 Intermediate_Crude Crude Benzo[d]thiazol-2(3H)-one Reaction1->Intermediate_Crude Workup1 Aqueous NaOH, Acidification Intermediate_Crude->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate_Pure Pure Benzo[d]thiazol-2(3H)-one Purification1->Intermediate_Pure Reaction2 Nitration with HNO3 / H2SO4 at 0-10°C Intermediate_Pure->Reaction2 Final_Crude Crude this compound (Isomeric Mixture) Reaction2->Final_Crude Workup2 Quench on Ice, Filtration Final_Crude->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Pure this compound Purification2->Final_Product

Figure 2: Detailed experimental workflow for the synthesis and purification of this compound.

IV. Safety Considerations

  • 2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Acids: Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care, using appropriate PPE. The mixing of these acids is an exothermic process and should be done slowly and with cooling.

  • Nitration Reaction: Aromatic nitrations can be highly exothermic and have the potential to become uncontrollable if the temperature is not carefully managed. Always perform the reaction with adequate cooling and add the nitrating agent slowly.

V. Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro group.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H, C=O, and N-O stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

This guide provides a comprehensive, though theoretical, framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental observations.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound belonging to the benzothiazole class. The incorporation of a nitro group, a potent electron-withdrawing moiety, significantly influences its chemical reactivity and physical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data for its application in research and development, particularly in the realms of medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this guide consolidates available computed data and provides detailed, standardized experimental protocols for its empirical determination.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical formulations and its interaction with biological targets. The following tables summarize the available quantitative data for this compound.

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₄N₂O₃S-
Molecular Weight 196.18 g/mol -
XlogP (Computed) 1.5-
Topological Polar Surface Area 100 Ų-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 4-
Rotatable Bond Count 0-
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point No data available-
Melting Point No data available-
pKa No data available-
Aqueous Solubility No data available-

Note: The lack of experimentally determined values highlights a significant data gap for this compound. The experimental protocols provided in the subsequent sections are intended to guide researchers in obtaining these crucial measurements.

Experimental Protocols

To empower researchers to determine the precise physicochemical properties of this compound, this section details standardized experimental methodologies.

Determination of Melting Point

The melting point of a solid crystalline organic compound is a key indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a thermometer or digital temperature probe is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the compound.

  • Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting point range suggests the presence of impurities.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a chromophore, its pKa can be determined by observing changes in its UV-Vis absorbance at different pH values.

Methodology:

  • Solution Preparation:

    • A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO or ethanol).

    • A series of buffer solutions with known pH values, spanning a range above and below the estimated pKa, are prepared.

  • Spectroscopic Measurement:

    • A constant aliquot of the stock solution is added to each buffer solution to create a series of test solutions with the same total compound concentration.

    • The UV-Vis absorption spectrum of each test solution is recorded over a relevant wavelength range.

  • Data Analysis:

    • A wavelength at which the absorbance of the acidic and basic forms of the compound shows the largest difference is selected.

    • The absorbance at this wavelength is plotted against the pH of the buffer solutions.

    • The resulting sigmoidal curve is analyzed. The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

  • Partitioning:

    • A known amount of this compound is dissolved in the n-octanol phase.

    • An equal volume of the water (or buffer) phase is added.

    • The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis:

    • The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

    • Aliquots are carefully taken from each phase.

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the following equation: logP = log ([Concentration in Octanol] / [Concentration in Water])

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Shaking: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.

  • Concentration Determination: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC. The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Availability cluster_properties Physicochemical Profiling cluster_data Data Analysis & Interpretation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., NMR, LC-MS) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint pKa pKa Determination Purity->pKa logP logP Determination Purity->logP Solubility Aqueous Solubility Measurement Purity->Solubility Analysis Data Analysis MeltingPoint->Analysis pKa->Analysis logP->Analysis Solubility->Analysis Interpretation Interpretation & SAR Studies Analysis->Interpretation Synthesis_of_Benzothiazolones cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aminothiophenol 2-Aminothiophenol Derivative Cyclization Cyclocondensation Reaction Aminothiophenol->Cyclization CarbonylSource Carbonyl Source (e.g., Phosgene, Urea) CarbonylSource->Cyclization Workup Reaction Quenching & Extraction Cyclization->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Benzothiazol-2(3H)-one Derivative Purification->Product

7-Nitrobenzo[d]thiazol-2(3H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 7-Nitrobenzo[d]thiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for this compound is limited in the current scientific literature. This guide, therefore, presents a plausible mechanism based on the well-characterized actions of structurally analogous compounds, particularly 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives. The core hypothesis is that this compound functions as a suicide inhibitor of Glutathione S-Transferases (GSTs).

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group at the 7-position is anticipated to confer specific electrophilic properties that dictate its primary mechanism of action. Drawing parallels from the extensively studied 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, a compelling mechanism of action for this compound emerges: the irreversible inhibition of Glutathione S-Transferases (GSTs).

Core Mechanism of Action: Suicide Inhibition of Glutathione S-Transferases

The proposed mechanism centers on the concept of suicide inhibition, where the target enzyme converts the inhibitor into a more reactive species, which then irreversibly inactivates the enzyme. For this compound, the hypothesized target is the family of GST enzymes, which play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.

A representative and well-studied analogue, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to be a potent suicide inhibitor of human GSTs.[2] The proposed mechanism for this compound follows a similar pathway:

  • Binding to the H-site: The inhibitor initially binds to the hydrophobic substrate-binding site (H-site) of the GST enzyme.

  • GSH Conjugation: The enzyme then catalyzes the nucleophilic attack of the sulfur atom of glutathione (GSH) on the electron-deficient aromatic ring of the inhibitor. In the case of NBDHEX, this occurs at the C-4 position of the benzoxadiazole ring.[2]

  • Formation of a Stable Sigma Complex: This conjugation results in the formation of a stable Meisenheimer complex (a σ-complex). This complex becomes tightly bound within the active site of the enzyme.

  • Irreversible Inactivation: The formation of this stable complex effectively sequesters the enzyme, leading to its irreversible inactivation. For some GST isozymes, there can be a subsequent release of a leaving group from the inhibitor.[2]

Signaling Pathway Diagram

GST_Inhibition_Pathway Proposed Mechanism of GST Suicide Inhibition cluster_0 Cellular Environment cluster_1 Enzyme Active Site 7_NBT_one This compound Binding Binding to H-site 7_NBT_one->Binding Enters active site GST Glutathione S-Transferase (GST) GST->Binding GSH Glutathione (GSH) Conjugation GSH Conjugation GSH->Conjugation Binding->Conjugation Sigma_Complex Stable Sigma Complex Formation Conjugation->Sigma_Complex Inactivation Irreversible Enzyme Inactivation Sigma_Complex->Inactivation

Caption: Proposed suicide inhibition of GST by this compound.

Quantitative Data

CompoundGST Isozymekinact (s-1)KI (µM)kinact/KI (M-1s-1)
NBDHEXhGSTA1-10.045 ± 0.0021.8 ± 0.225,000
NBDHEXhGSTM2-20.033 ± 0.0010.5 ± 0.0566,000
NBDHEXhGSTP1-10.028 ± 0.0010.3 ± 0.0393,000

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanism of action for this compound, based on protocols used for NBDHEX.[2]

Enzyme Inhibition Assay

Objective: To determine the kinetic parameters of GST inhibition.

Materials:

  • Recombinant human GST isozymes (A1-1, M2-2, P1-1)

  • This compound

  • Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add varying concentrations of this compound to the wells.

  • Add a fixed concentration of the GST isozyme to each well and incubate for various time points.

  • Initiate the reaction by adding GSH and CDNB.

  • Monitor the formation of the S-(2,4-dinitrophenyl)glutathione conjugate by measuring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs).

  • Plot kobs versus the inhibitor concentration to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Mass Spectrometry Analysis of Enzyme-Inhibitor Complex

Objective: To confirm the covalent modification of the GST enzyme.

Materials:

  • GST isozyme

  • This compound

  • GSH

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Incubate the GST isozyme with a molar excess of this compound and GSH.

  • After incubation, desalt the protein sample.

  • Analyze the protein sample by mass spectrometry to determine the mass of the native and modified enzyme.

  • An increase in mass corresponding to the addition of the inhibitor-GSH adduct would confirm covalent modification.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Characterizing GST Inhibition cluster_0 Kinetic Analysis cluster_1 Biophysical Confirmation Enzyme_Assay Enzyme Inhibition Assay (Spectrophotometry) Data_Analysis_K Calculation of k_inact and K_I Enzyme_Assay->Data_Analysis_K Conclusion Mechanism Elucidation Data_Analysis_K->Conclusion Mass_Spec Mass Spectrometry of Enzyme-Inhibitor Complex Data_Analysis_MS Confirmation of Covalent Modification Mass_Spec->Data_Analysis_MS Data_Analysis_MS->Conclusion Start Hypothesis: Suicide Inhibition of GST Start->Enzyme_Assay Start->Mass_Spec

Caption: Experimental workflow for investigating the mechanism of action.

Conclusion

While direct experimental data for this compound is needed for definitive confirmation, the available evidence from structurally similar NBD derivatives strongly suggests a mechanism of action involving suicide inhibition of Glutathione S-Transferases. This proposed mechanism provides a solid foundation for future research and drug development efforts. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and further elucidating the therapeutic potential of this and related compounds. The high reactivity and specific targeting of GSTs make this compound a compound of significant interest for further investigation, particularly in the context of diseases where GST overexpression is implicated, such as cancer.

References

Spectroscopic Analysis of 7-Nitrobenzo[d]thiazol-2(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Nitrobenzo[d]thiazol-2(3H)-one and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document collates key spectroscopic data from various studies, outlines detailed experimental protocols for their characterization, and presents visual workflows to aid in understanding the analytical processes. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these heterocyclic compounds.

Introduction to this compound Derivatives

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. The fusion of a benzene and a thiazole ring creates a scaffold with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3] The introduction of a nitro group, particularly at the 7-position of the benzo[d]thiazol-2(3H)-one core, can significantly modulate the electronic properties and biological activity of the molecule. Spectroscopic analysis is a cornerstone in the study of these derivatives, providing essential information for structural elucidation, purity assessment, and understanding their chemical behavior.

Spectroscopic Characterization

The structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiazole ring system exhibits characteristic absorption bands in the UV region.[4][5] The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring, as well as the solvent used for analysis.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7][8] For this compound derivatives, key characteristic absorption bands are expected for the nitro group (NO₂), the carbonyl group (C=O) of the thiazolone ring, the N-H bond, and the aromatic C=C bonds.

Table 1: General IR Absorption Ranges for this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H Stretch3400 - 3100[9][10]
Aromatic C-H Stretch3100 - 3000[11]
Carbonyl (C=O) Stretch1750 - 1680[9][12]
Aromatic C=C Stretch1600 - 1450[11]
Nitro (NO₂) Asymmetric Stretch1570 - 1500[11]
Nitro (NO₂) Symmetric Stretch1370 - 1300[11]
C-N Stretch1350 - 1250[13]

Note: The exact wavenumber can vary depending on the specific molecular structure and the sample preparation method (e.g., KBr pellet, solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are observed in the downfield region (typically δ 7.0-9.0 ppm). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons. The N-H proton of the thiazolone ring often appears as a broad singlet at a downfield chemical shift.[9][14]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the thiazolone ring is typically observed in the range of δ 160-180 ppm. The chemical shifts of the aromatic carbons are found between δ 110-160 ppm.[9][15]

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Nitrobenzothiazole Derivative (Data is illustrative and based on similar reported structures.[9][14])

Compound Structure (Example) ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
N-(7-nitrobenzo[d]thiazol-2-yl)acetamide13.15 (s, 1H, NH), 8.22 (d, 1H), 8.04 (d, 1H), 7.94-7.78 (m, 4H), 7.48 (t, 1H), 7.36 (t, 1H), 2.20 (s, 3H, CH₃)169.0 (C=O), 165.9 (C=O), 158.4, 148.8, 146.7, 134.9, 132.3, 131.8, 130.8, 130.1, 126.8, 124.9, 124.4, 122.3, 121.1, 23.5 (CH₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. Fragmentation patterns can also provide valuable structural information.[16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of this compound derivatives.

General Synthesis Protocol

The synthesis of this compound derivatives often involves multi-step reactions. A common starting material is a substituted 2-aminobenzothiazole.

Example Synthesis of N-(7-nitrobenzo[d]thiazol-2-yl)benzamide:

  • A mixture of 2-amino-7-nitrobenzothiazole (1 equivalent) and nitrobenzoyl chloride (1 equivalent) is prepared in a suitable solvent such as toluene or pyridine.[9]

  • A base, for instance, triethylamine (Et₃N), is added to the mixture.[9]

  • The reaction mixture is heated under reflux for several hours.[9]

  • After cooling, the precipitate is filtered, washed with water and a non-polar solvent like n-hexane, and then dried.[9]

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-Amino-7-nitrobenzothiazole Mix Mixing Reactant1->Mix Reactant2 Nitrobenzoyl Chloride Reactant2->Mix Base Triethylamine Base->Mix Solvent Toluene Solvent->Mix Reflux Heating under Reflux Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration Cool->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Product N-(7-nitrobenzo[d]thiazol-2-yl)benzamide Recrystallize->Product

Caption: General workflow for the synthesis of N-acylated 7-nitrobenzothiazole derivatives.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

  • Use the pure solvent as a reference.

IR Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disc.[7]

  • Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Use the residual solvent peak as an internal reference.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Record the mass spectrum in the desired mass range.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Derivative UVVis UV-Vis Spectroscopy Start->UVVis IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS UVData Electronic Transitions UVVis->UVData IRData Functional Groups IR->IRData NMRData Molecular Structure NMR->NMRData MSData Molecular Weight & Formula MS->MSData Final Structural Elucidation UVData->Final IRData->Final NMRData->Final MSData->Final

Caption: Workflow for the comprehensive spectroscopic analysis of synthesized derivatives.

Signaling Pathways and Biological Activity

While spectroscopic analysis is primarily used for structural characterization, the data obtained is fundamental to understanding the structure-activity relationships (SAR) of these compounds. For instance, certain this compound derivatives have shown potential as antidepressant and anticonvulsant agents.[3] The proposed mechanism for their antidepressant activity involves the modulation of neurotransmitter concentrations, such as serotonin and norepinephrine.[3] Spectroscopic data confirms the synthesis of the specific chemical entities that are then subjected to biological assays to determine their effects on such signaling pathways.

Biological_Screening_Logic cluster_compound Compound Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Study Compound Pure this compound Derivative (Spectroscopically Confirmed) Assay In vitro / In vivo Assays (e.g., Forced Swim Test) Compound->Assay Pathway Neurotransmitter Level Measurement (Serotonin, Norepinephrine) Assay->Pathway Elucidates Result Antidepressant/Anticonvulsant Activity Assay->Result Pathway->Result Explains

Caption: Logical relationship from a characterized compound to its biological activity assessment.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical component of their research and development. This guide has provided a consolidated resource of spectroscopic data, experimental protocols, and analytical workflows. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous structural determination and purity assessment of this important class of compounds, thereby facilitating their further investigation as potential therapeutic agents.

References

The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities.[1][2] This technical guide provides an in-depth overview of the diverse pharmacological effects of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzothiazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: Thiophene-based acetamide benzothiazoles
Derivative 21MCF-7 (Breast)24.15[7]
HeLa (Cervical)46.46[7]
Series 2: Morpholine-based thiourea aminobenzothiazoles
Derivative 22MCF-7 (Breast)26.43[7]
HeLa (Cervical)45.29[7]
Derivative 23MCF-7 (Breast)18.10[7]
HeLa (Cervical)38.85[7]
Series 3: Indole-based semicarbazide benzothiazoles
Derivative 55HT-29 (Colon)0.024[6][7]
H460 (Lung)0.29[6][7]
A549 (Lung)0.84[6][7]
MDA-MB-231 (Breast)0.88[6][7]
Series 4: Naphthalimide-benzothiazole derivatives
Derivative 66HT-29 (Colon)3.72[6][7]
A549 (Lung)4.074[6][7]
MCF-7 (Breast)7.91[6][7]
Derivative 67HT-29 (Colon)3.47[6][7]
A549 (Lung)3.89[6][7]
MCF-7 (Breast)5.08[6][7]
Series 5: Benzothiazole/cyanothiouracil hybrids
Compound 8aHCT-116 (Colon)13.89[8]
HEPG-2 (Liver)18.10[8]
MCF-7 (Breast)10.86[8]
Series 6: Thiazolidine-2,4-dione hybrids
Compound 4aHCT-116 (Colon)5.61[8]
HEPG-2 (Liver)7.92[8]
MCF-7 (Breast)3.84[8]
Compound 4eMCF-7 (Breast)6.11[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)[11]

  • Benzothiazole derivative stock solution (in DMSO)

  • MTT solution (0.5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)[9]

  • 96-well plates[11]

  • CO2 incubator (37°C, 5% CO2)[11]

  • Microplate reader[11]

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[10] Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.[11][12]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[10] Incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This often involves the activation of caspase cascades.[13]

cluster_0 Benzothiazole Derivative Action cluster_1 Apoptotic Signaling Cascade Benzothiazole Derivative Benzothiazole Derivative Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Benzothiazole Derivative->Pro-apoptotic Proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening benzothiazole derivatives for anticancer activity is a multi-step process.

Start Start Synthesis of Benzothiazole Derivatives Synthesis of Benzothiazole Derivatives Start->Synthesis of Benzothiazole Derivatives In vitro Cytotoxicity Screening (MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Synthesis of Benzothiazole Derivatives->In vitro Cytotoxicity Screening (MTT Assay) Determination of IC50 Values Determination of IC50 Values In vitro Cytotoxicity Screening (MTT Assay)->Determination of IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 Values->Mechanism of Action Studies In vivo Animal Studies In vivo Animal Studies Mechanism of Action Studies->In vivo Animal Studies Lead Optimization Lead Optimization In vivo Animal Studies->Lead Optimization End End Lead Optimization->End

Caption: General workflow for anticancer screening of benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[14] They represent a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[15]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Series 1: Benzothiazole-thiazole hybrids
Compound 4bS. aureus3.90C. albicans7.81[16]
E. coli7.81A. niger15.63[16]
Compound 4cS. aureus7.81C. albicans15.63[16]
E. coli15.63A. niger31.25[16]
Compound 4dS. aureus7.81C. albicans15.63[16]
E. coli15.63A. niger31.25[16]
Compound 4fS. aureus3.90C. albicans7.81[16]
E. coli7.81A. niger15.63[16]
Series 2: Miscellaneous Benzothiazoles
Compound 3E. coli25C. albicans>200[17]
Compound 4E. coli25C. albicans>200[17]
Compound 10S. aureus100A. niger200[17]
Compound 12B. subtilis50A. niger200[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Benzothiazole derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the benzothiazole derivative in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria, or at a suitable temperature and duration for fungi.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, with the potential to treat neurological disorders such as epilepsy.

Quantitative Anticonvulsant Activity Data

The following table summarizes the median effective dose (ED50) of some benzothiazole derivatives in the maximal electroshock (MES) seizure test.

Compound/DerivativeED50 (mg/kg) in MES testReference
Compound 5i50.8[19]
Compound 5j54.8[19]
Compound 2a24.3 (mice)[20]
15.9 (rats)[20]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[1][21]

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal or ear-clip electrodes

  • Benzothiazole derivative solution/suspension for administration (e.g., intraperitoneal)

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the benzothiazole derivative to the animals at various doses. Include a vehicle control group.

  • Electroshock Induction: At a predetermined time after drug administration, deliver a supramaximal electrical stimulus (e.g., 25 mA, 50 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.[1]

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.[1]

  • ED50 Determination: The ED50, the dose that protects 50% of the animals from the seizure, is calculated using appropriate statistical methods, such as the method of Litchfield and Wilcoxon.[1]

Anti-inflammatory Activity

Benzothiazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the anti-inflammatory activity of new compounds.[23][24][25]

Materials:

  • Rats[24]

  • Carrageenan solution (1% in saline)[24]

  • Plethysmometer[24]

  • Benzothiazole derivative for oral or intraperitoneal administration

Procedure:

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.[23]

  • Compound Administration: Administer the benzothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the rats. A control group receives the vehicle.[24]

  • Induction of Inflammation: After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[23]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[26]

Antidiabetic Activity

Some benzothiazole derivatives have shown potential as antidiabetic agents by modulating key targets involved in glucose metabolism.[27]

In Vivo Antidiabetic Activity Data

The following table shows the effect of a benzothiazole derivative on blood glucose levels in a diabetic rat model.

CompoundDose (mg/kg)Blood Glucose Reduction (%)Reference
Compound 3d100Significant reduction (p<0.01)[28]
Compound 7d350Maximum glucose lowering effect[29]
Experimental Protocol: In Vivo Hypoglycemic Activity in Diabetic Rats

This protocol outlines the evaluation of the antidiabetic potential of benzothiazole derivatives in a streptozotocin (STZ) or alloxan-induced diabetic rat model.[28][29]

Materials:

  • Rats

  • Streptozotocin (STZ) or Alloxan

  • Glucometer and test strips

  • Benzothiazole derivative for oral administration

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ or alloxan. Confirm diabetes by measuring blood glucose levels after 72 hours.[29]

  • Animal Grouping: Divide the diabetic rats into groups: a diabetic control group, a standard drug group (e.g., glibenclamide), and groups treated with different doses of the benzothiazole derivative.[29]

  • Compound Administration: Administer the compounds orally to the respective groups daily for a specified period (e.g., 14 or 21 days).

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals throughout the study.

  • Data Analysis: Compare the blood glucose levels of the treated groups with the diabetic control group to evaluate the hypoglycemic effect.

Conclusion

This technical guide highlights the significant and diverse biological activities of benzothiazole derivatives. The provided quantitative data, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows underscore the potential of this scaffold in the development of new therapeutic agents for a range of diseases. Further research and optimization of lead compounds are warranted to translate these promising findings into clinical applications.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and validated for specific laboratory conditions and regulatory requirements.

References

7-Nitrobenzo[d]thiazol-2(3H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Nitrobenzo[d]thiazol-2(3H)-one is the first step in its development as a potential therapeutic agent or chemical probe. Key parameters include its solubility in various media and its stability under different environmental conditions.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the expected solubility data to be collected for this compound.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25TBDShake-Flask
Phosphate Buffer (pH 5.0)25TBDShake-Flask
Phosphate Buffer (pH 7.4)25TBDShake-Flask
0.1 N HCl (pH 1.2)25TBDShake-Flask
Dimethyl Sulfoxide (DMSO)25TBDShake-Flask
Ethanol25TBDShake-Flask
Methanol25TBDShake-Flask

TBD: To Be Determined

Stability Profile

Chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of a compound. Stability studies are designed to evaluate the impact of various environmental factors such as pH, temperature, and light.

ConditionParameterSpecificationResults
pH Stability pH 1.2, 5.0, 7.4, 9.0≥ 90% remaining after 48hTBD
Thermal Stability 40°C, 60°C, 80°C≥ 90% remaining after 24hTBD
Photostability ICH Q1B Option IIConformsTBD

TBD: To Be Determined

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable solubility and stability data. The following sections describe standard methodologies.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Incubate with shaking at constant temperature B->C D Allow to reach equilibrium (24-72h) C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F G Dilute aliquot F->G H Analyze concentration by HPLC-UV G->H G cluster_factors Factors Affecting Chemical Stability cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors A Chemical Stability of This compound B Molecular Structure A->B C Functional Groups A->C D Temperature A->D E pH A->E F Light A->F G Oxygen A->G H Moisture A->H

Technical Guide: Photophysical Characterization of 7-Nitrobenzo[d]thiazol-2(3H)-one with a Focus on Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the photophysical characterization of 7-Nitrobenzo[d]thiazol-2(3H)-one, with a primary focus on the determination of its fluorescence quantum yield. While a specific quantum yield for this compound is not prominently reported in existing literature, this document outlines a detailed experimental protocol for its determination using the relative method. This guide includes the necessary theoretical background, a step-by-step experimental workflow, and data for common fluorescence standards required for the procedure. Furthermore, this document discusses the synthesis of related benzothiazole structures and the influence of environmental factors on the fluorescence of similar nitroaromatic compounds.

Introduction to the Photophysical Properties of Benzothiazole Derivatives

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Their inherent fluorescence properties make them valuable scaffolds in the development of fluorescent probes, sensors, and imaging agents. The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process.

The specific compound, this compound, is a member of this family. The presence of both a nitro group (a well-known electron-withdrawing group that can influence fluorescence through quenching mechanisms) and a thiazolone ring suggests that its photophysical properties will be sensitive to its molecular environment. For instance, studies on the related compound 7-nitrobenzo-2-oxa-1,3-diazole (NBD) have shown that its fluorescence quantum yield is highly dependent on the polarity of the solvent.[1] A maximum quantum yield for NBD-labeled opioids was observed in ethyl acetate and ethanol, with minimal fluorescence in heptane and water.[1] This suggests that the quantum yield of this compound is also likely to be significantly influenced by its surroundings.

Quantitative Data for Fluorescence Quantum Yield Standards

The relative method for determining fluorescence quantum yield relies on a comparison of the fluorescence of the sample of interest to that of a well-characterized standard with a known quantum yield. The selection of an appropriate standard is crucial and should be based on an overlap in the absorption and emission profiles with the sample under investigation. Below is a table of commonly used fluorescence quantum yield standards.

StandardSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φf)
Quinine Sulfate0.1 M H₂SO₄3504500.58
Fluorescein0.1 M NaOH4965210.95
Rhodamine 6GEthanol4885280.95
Rhodamine BWater5145750.31
9,10-DiphenylanthraceneCyclohexane3654300.90

Experimental Protocol: Relative Quantum Yield Determination

The following protocol details the comparative method for determining the fluorescence quantum yield of a sample, such as this compound.

Materials and Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

  • Fluorescence Standard: A compound with a known and well-documented quantum yield (see Table 1).

  • Sample: this compound.

Procedure
  • Solvent Selection: Choose a solvent in which both the sample and the standard are soluble and that does not absorb significantly at the excitation wavelength.

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the corrected fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. The experimental parameters (e.g., excitation and emission slit widths) must be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).

Calculation

The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • Grad_ST is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

  • η_X is the refractive index of the sample solution.

  • η_ST is the refractive index of the standard solution.

(If the same solvent is used for both the sample and the standard, the refractive index term (η_X² / η_ST²) becomes 1).

Synthesis of Related Benzothiazole Derivatives

The synthesis of this compound is not widely documented. However, the synthesis of the parent compound, benzo[d]thiazol-2(3H)-one, has been reported. For instance, it has been isolated from the fermentation broth of the Antarctic-derived fungus Penicillium sp.[2] Additionally, various derivatives of benzo[d]thiazol-2(3H)-one have been synthesized through nucleophilic substitution reactions, starting from the commercially available benzo[d]thiazol-2-ol.[2] The synthesis of other benzothiazole derivatives often involves the reaction of substituted anilines with potassium thiocyanate.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for determining the relative fluorescence quantum yield and a general representation of factors influencing fluorescence.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calculation Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) prep_sample->fluor_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure prep_standard->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φx) gradient->calc_qy

Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.

fluorescence_factors cluster_molecule Molecular Properties cluster_environment Environmental Factors structure Chemical Structure (e.g., Nitro Group Presence) quantum_yield Fluorescence Quantum Yield (Φf) structure->quantum_yield rigidity Molecular Rigidity rigidity->quantum_yield solvent Solvent Polarity solvent->quantum_yield temperature Temperature temperature->quantum_yield ph pH ph->quantum_yield

Figure 2: Factors influencing the fluorescence quantum yield of a molecule.

Conclusion

This technical guide provides a robust framework for researchers and professionals to determine the fluorescence quantum yield of this compound. While a specific value for this compound is not currently established in the literature, the detailed experimental protocol for the relative quantum yield measurement, along with the necessary reference data for common standards, empowers researchers to perform this critical photophysical characterization. The provided diagrams offer a clear visual representation of the experimental workflow and the key factors that influence fluorescence. Understanding the quantum yield is a fundamental step in harnessing the potential of this compound in fluorescence-based applications in research and drug development.

References

The Emerging Role of Nitro-Substituted Benzothiazoles in Oncology: A Technical Guide to 7-Nitrobenzo[d]thiazol-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nitro-substituted benzothiazole derivatives as a promising class of compounds in anticancer research. While literature on the specific 7-Nitrobenzo[d]thiazol-2(3H)-one scaffold is nascent, this document focuses on closely related and well-studied analogs, particularly 6-nitrobenzothiazole derivatives, to elucidate the synthesis, mechanisms of action, and anticancer potential of this chemical class. The information presented is collated from recent studies to serve as a foundational resource for advancing drug discovery efforts in this area.

Introduction: Benzothiazoles as a Privileged Scaffold in Cancer Therapy

Benzothiazole, a heterocyclic compound, is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] Its planar, electron-rich structure facilitates interactions with various biological targets through π–π stacking and hydrogen bonding.[3][4] Benzothiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] In oncology, their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like tyrosine kinases and topoisomerases to the induction of apoptosis via reactive oxygen species (ROS) activation.[1] The strategic addition of substituents, such as a nitro group, to the benzothiazole core can significantly modulate the compound's potency and selectivity, making nitro-substituted analogs a key area of interest in the development of novel cancer therapeutics.[6]

Synthesis of Nitro-Substituted Benzothiazole Derivatives

The synthesis of these derivatives often involves multi-step reactions starting from commercially available substituted benzothiazoles. A common precursor is 2-amino-6-nitrobenzothiazole, which serves as a versatile starting point for various modifications.

A representative synthetic route for creating N-(6-nitrobenzo[d]thiazol-2-yl) acetamide derivatives involves the initial reaction of 2-amino-6-nitrobenzothiazole with chloroacetyl chloride to form an intermediate, 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide. This intermediate can then be reacted with various nucleophiles, such as substituted thiadiazoles, to yield the final target compounds.[7]

Example Synthesis Pathway:

  • Step 1: Acetylation. 2-amino-6-nitrobenzothiazole is reacted with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF) to yield 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.

  • Step 2: Nucleophilic Substitution. The chloro-acetamide intermediate is then reacted with a heterocyclic thiol (e.g., a 1,3,4-thiadiazole derivative) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone. The reaction mixture is typically refluxed to drive the formation of the final hybrid molecule.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A 2-Amino-6-nitrobenzothiazole C 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide A->C Acetylation (DMF) B Chloroacetyl Chloride B->C E Final Nitro-Benzothiazole Derivative C->E Nucleophilic Substitution (K2CO3, Acetone, Reflux) D Heterocyclic Thiol (e.g., 1,3,4-thiadiazole) D->E

Mechanisms of Action

Nitro-substituted benzothiazole derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.

Kinase Inhibition (VEGFR-2 & EGFR)

A significant mechanism for many benzothiazole derivatives is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Certain nitro-benzothiazole hybrids have been identified as potent inhibitors of VEGFR-2.[7] For instance, derivative 4a (2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) emerged as a highly active inhibitor with an IC50 value of 91 nM against VEGFR-2.[7]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase that, when overexpressed or mutated, drives the proliferation of cancer cells. Benzothiazole-triazole hybrids have been developed as potent EGFR inhibitors.[8][9] These compounds act by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling.[3] Downregulation of EGFR protein levels by benzothiazole derivatives has been shown to inhibit key survival pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[10]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K PI3K/Akt/mTOR Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Proliferation Cell Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation Inhibitor Nitro-Benzothiazole Derivative Inhibitor->VEGFR2 Inhibitor->EGFR

Induction of Apoptosis and Cell Cycle Arrest

Many benzothiazole compounds induce programmed cell death (apoptosis) in cancer cells. This is often characterized by:

  • Mitochondrial Membrane Disruption: Loss of the mitochondrial membrane potential.[10]

  • Cell Cycle Arrest: Accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis and DNA fragmentation.[11]

  • Gene Expression Changes: Upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes.[10]

Flow cytometry analysis of cells treated with these compounds often reveals a significant increase in the apoptotic cell population.[12]

Anticancer Activity: Quantitative Data

The anticancer efficacy of nitro-substituted benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric of potency.

Table 1: IC50 Values of N-(6-nitrobenzo[d]thiazol-2-yl) Derivatives [7]

Compound HCT-116 (Colon) HepG2 (Liver) MCF-7 (Breast)
4a 5.61 µM 7.92 µM 3.84 µM
4e 19.53 µM 24.18 µM 6.11 µM
8a 33.15 µM 40.21 µM 10.86 µM

| Sorafenib (Ref.) | 3.11 µM | 5.53 µM | 7.14 µM |

Table 2: IC50 Values of Other Relevant Benzothiazole Derivatives

Compound Class / Name Cancer Cell Line IC50 Value Reference
Benzothiazole-Triazole Hybrids (8a-c) T47-D (Breast) 13 - 19 µM [8][9]
2,6-disubstituted-BTA (40) MCF-7 (Breast) 34.5 µM [6]
2,6-disubstituted-BTA (40) HeLa (Cervical) 44.15 µM [6]
Nitro-styryl Benzothiazole (57) Pancreatic Cancer Cells 27 ± 0.24 µM [6]
Thiazole Derivative (4c) MCF-7 (Breast) 2.57 ± 0.16 µM [13]

| Thiazole Derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 µM |[13] |

Key Experimental Protocols

The evaluation of novel anticancer compounds relies on a suite of standardized in vitro assays to determine their cytotoxicity, mechanism of action, and enzyme inhibitory potential.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[4]

G A 1. Seed cancer cells in 96-well plate B 2. Treat cells with compound dilutions A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (yellow) C->D E 5. Live cells convert MTT to Formazan (purple) D->E F 6. Solubilize Formazan crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 value G->H

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of a cancer cell population.

Methodology:

  • Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), in the presence of RNase A to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population (indicative of apoptotic cells) is analyzed.[13]

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Assay Setup: The assay is typically performed in a 96-well plate. Recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP are combined.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at room temperature to allow the enzyme to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate is detected. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a chemiluminescent or fluorescent signal.

  • Data Analysis: The signal is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the resulting dose-inhibition curve.[13]

Conclusion and Future Outlook

Nitro-substituted benzothiazole derivatives represent a highly promising class of molecules for the development of novel anticancer agents. The available data, particularly on 6-nitro analogs, demonstrates potent activity against a range of cancer cell lines through clinically relevant mechanisms, including the inhibition of key kinases like VEGFR-2 and the induction of apoptosis. The synthetic accessibility of the benzothiazole core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and Evaluation: Synthesizing and evaluating the specific this compound scaffold to determine if the positional change of the nitro group enhances efficacy.

  • Mechanism Elucidation: Further unraveling the detailed molecular interactions with their targets through co-crystallization and advanced computational studies.

  • In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this chemical space holds significant potential for delivering next-generation targeted therapies for cancer treatment.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 7-Nitrobenzofurazan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of proteins using 7-nitrobenzofurazan (NBD) derivatives, specifically 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). These reagents are valuable tools for introducing a fluorescent probe into proteins to study their structure, function, and interactions. The fluorescence of the NBD moiety is highly sensitive to the polarity of its environment, making it an excellent reporter for conformational changes, ligand binding events, and protein-protein or protein-membrane interactions.

NBD-Cl and NBD-F react primarily with nucleophilic residues on the protein surface, such as the ε-amino group of lysine, the α-amino group at the N-terminus, and the sulfhydryl group of cysteine. The selectivity of the labeling reaction can be controlled by adjusting the pH of the reaction buffer.

Chemical Properties and Reactivity

NBD-Cl and NBD-F are fluorogenic reagents, meaning they are essentially non-fluorescent until they react with a primary or secondary amine or a thiol to form a stable, fluorescent adduct.

Reaction with Amines (Lysine and N-terminus): NBD-F and NBD-Cl react with unprotonated primary and secondary amines to form a stable fluorescent sulfonamide linkage. The reaction with the ε-amino group of lysine and the α-amino group of the N-terminus is favored at alkaline pH (typically pH 8.0-9.5), where the amino groups are deprotonated and thus more nucleophilic. Selective labeling of the N-terminal α-amino group can be achieved at a neutral pH (around 7.0-7.5) due to its lower pKa compared to the ε-amino group of lysine.[1][2][3][4][5]

Reaction with Thiols (Cysteine): NBD-Cl is also highly reactive towards the sulfhydryl group of cysteine residues, forming a stable thioether bond. This reaction is generally faster than the reaction with amines and can proceed at a lower pH (around 7.0-8.0).

Quantitative Data Summary

The following tables summarize key quantitative data for NBD-labeled amino acids and proteins.

Table 1: Spectral Properties of NBD-Amino Acid Adducts

NBD DerivativeTarget Amino AcidExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Reference
NBD-ClCysteine~420~520~13,000
NBD-F/ClLysine~465-480~530-540~26,000[6]
NBD-F/ClN-terminus~465~535Not widely reported[6]

Table 2: Typical Reaction Parameters for Protein Labeling

ParameterAmine Labeling (Lys, N-terminus)Thiol Labeling (Cysteine)
pH 8.0 - 9.5 (Lysine)7.0 - 7.5 (N-terminus)7.0 - 8.0
Molar Excess of NBD Reagent 10 to 40-fold10 to 20-fold
Reaction Temperature Room Temperature (18-25°C) or 4°CRoom Temperature (18-25°C)
Reaction Time 1 - 4 hours1 - 2 hours
Typical Buffer 50-100 mM Sodium Bicarbonate or Borate50-100 mM Phosphate or HEPES

Experimental Protocols

Protocol 1: General Amine Labeling of Proteins with NBD-F

This protocol is optimized for labeling lysine residues and the N-terminus of a protein.

Materials:

  • Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS)

  • NBD-F (4-Fluoro-7-nitrobenzofurazan)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for dye removal

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

  • Prepare NBD-F Stock Solution: Dissolve NBD-F in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the required volume of the NBD-F stock solution to achieve a 10- to 40-fold molar excess over the protein.

    • Slowly add the NBD-F solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NBD-F. Incubate for 30 minutes at room temperature.

  • Remove Excess Dye: Separate the NBD-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS). Alternatively, perform extensive dialysis against the storage buffer.

  • Determine Labeling Efficiency:

    • Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (around 475 nm).

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of NBD at 280 nm. The correction factor (CF) is typically around 0.1 for NBD.

      • Corrected A₂₈₀ = A₂₈₀ - (A₄₇₅ * CF)

    • Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 26,000 M⁻¹cm⁻¹ at 475 nm).

    • The degree of labeling is the molar ratio of the dye to the protein.

Protocol 2: Cysteine-Specific Labeling with NBD-Cl

This protocol is designed for the selective labeling of cysteine residues.

Materials:

  • Protein of interest containing free cysteine(s) (in a reducing, amine-free buffer)

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan)

  • DMF or DMSO

  • Reaction Buffer: 50 mM Phosphate buffer with 1 mM EDTA, pH 7.2

  • Reducing agent (e.g., DTT or TCEP)

  • Size-exclusion chromatography column or dialysis tubing

Procedure:

  • Reduce Protein: If the protein has disulfide bonds that need to be reduced to expose free cysteines, incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Remove Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column. This step is crucial as the reducing agent will react with NBD-Cl.

  • Prepare Protein Solution: Exchange the protein into the Reaction Buffer. The protein concentration should be 1-5 mg/mL.

  • Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMF or DMSO to a concentration of 10 mg/mL. Prepare fresh and protect from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Remove Excess Dye: Purify the labeled protein from unreacted NBD-Cl as described in Protocol 1, step 5.

  • Determine Labeling Efficiency: Follow the procedure in Protocol 1, step 6, using the appropriate molar extinction coefficient for the NBD-cysteine adduct (ε ≈ 13,000 M⁻¹cm⁻¹ at ~420 nm).

Mandatory Visualizations

Signaling Pathway: Ras Activation Cascade

The following diagram illustrates the Ras signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and survival. The activation of key proteins in this pathway can be monitored using NBD-labeled components to detect conformational changes or protein-protein interactions.[7][8]

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 2. Autophosphorylation & Grb2 binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP -> GTP Raf Raf Ras_GTP->Raf SOS SOS Grb2->SOS 3. SOS Recruitment SOS->Ras_GDP 4. GEF Activity MEK MEK Raf->MEK 6. Phosphorylation ERK ERK MEK->ERK 7. Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors 8. Nuclear Translocation & Activation Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding FRET_Workflow cluster_preparation 1. Protein Labeling cluster_experiment 2. FRET Measurement cluster_analysis 3. Data Analysis Label_A Label Protein A with NBD (Donor) Mix Mix NBD-Protein A with Acceptor-Protein B Label_A->Mix Label_B Label Protein B with an Acceptor Dye (e.g., Rhodamine) Label_B->Mix Excite Excite NBD at its λ_ex (~470 nm) Mix->Excite Measure Measure Emission Spectra Excite->Measure Analyze Interaction? Measure->Analyze No_FRET No Interaction: High Donor Emission Low Acceptor Emission Analyze->No_FRET No FRET Interaction: Decreased Donor Emission Increased Acceptor Emission (Sensitized Emission) Analyze->FRET Yes

References

Application Notes and Protocols: 7-Nitrobenzo[d]thiazol-2(3H)-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Extensive research has revealed no documented use of 7-Nitrobenzo[d]thiazol-2(3H)-one as a fluorescent probe in microscopy applications. The following application notes and protocols are provided for the structurally related and widely used fluorophore, 7-Nitrobenz-2-oxa-1,3-diazole (NBD) , which shares some structural motifs and is a common tool for researchers in this field.

Introduction to NBD as a Fluorescent Probe

7-Nitrobenz-2-oxa-1,3-diazole (NBD) is a small, environmentally sensitive fluorophore frequently used in fluorescence microscopy and biochemical assays. Its fluorescence is highly dependent on the polarity of the local environment, making it an excellent tool for probing protein-lipid interactions, membrane dynamics, and conformational changes in biomolecules. The NBD group is typically introduced via a reactive derivative, such as NBD-chloride (NBD-Cl), which readily reacts with primary amines and thiols.

Key Applications of NBD in Fluorescence Microscopy

  • Labeling of Proteins and Peptides: NBD-Cl can be used to label proteins and peptides at primary amine groups (lysine residues and the N-terminus) or thiol groups (cysteine residues). This allows for the visualization and tracking of proteins within living cells.

  • Probing Membrane Structure and Dynamics: NBD-labeled lipids (e.g., NBD-phosphatidylcholine, NBD-cholesterol) are widely used to study membrane fluidity, lipid rafts, and membrane fusion/fission events.

  • Sensing Local Environment Polarity: The emission spectrum and quantum yield of NBD are sensitive to the polarity of its surroundings. It exhibits strong fluorescence in nonpolar environments (e.g., lipid membranes) and is significantly quenched in aqueous, polar environments. This property is exploited in assays for ligand binding and conformational changes.

  • FRET Donor/Acceptor Pair: NBD can serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to measure molecular proximity and interactions.

Data Presentation: Photophysical Properties of NBD

The photophysical properties of NBD are highly solvent-dependent. The following table summarizes typical values for NBD attached to a biomolecule.

PropertyValue (in nonpolar solvent, e.g., Ethanol)Value (in polar solvent, e.g., Water)
Excitation Maximum (λex)~460 - 480 nm~460 - 480 nm
Emission Maximum (λem)~530 - 550 nm~530 - 635 nm (often quenched)
Molar Extinction Coefficient~25,000 M⁻¹cm⁻¹Variable
Quantum Yield (Φ)High (e.g., in ethanol)Low (minimal fluorescence)[1]
Stokes Shift~70 - 90 nmVariable

Experimental Protocols

Protocol 1: General Protein Labeling with NBD-Chloride

This protocol provides a general guideline for labeling proteins with NBD-Cl. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

  • NBD-Chloride (NBD-Cl)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare NBD-Cl Stock Solution: Immediately before use, dissolve NBD-Cl in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10-fold molar excess of the NBD-Cl stock solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 2-4 hours or at room temperature for 1 hour.

  • Purification: Separate the labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and at the NBD absorbance maximum (~470 nm).

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis p_sol Prepare Protein Solution mix Mix Protein and NBD-Cl p_sol->mix nbd_sol Prepare NBD-Cl Stock Solution nbd_sol->mix incubate Incubate in Dark mix->incubate purify Size-Exclusion Chromatography incubate->purify char Characterize Degree of Labeling purify->char

Workflow for Protein Labeling with NBD-Cl.
Protocol 2: Labeling of Cells with NBD-Labeled Lipids

This protocol describes the labeling of cell membranes using NBD-labeled phospholipids.

Materials:

  • NBD-labeled phospholipid (e.g., NBD-PE) in chloroform

  • Ethanol

  • Culture medium (e.g., DMEM)

  • Cells grown on coverslips or in a suitable imaging dish

Procedure:

  • Prepare Lipid Stock: In a glass vial, evaporate a small amount of the NBD-lipid/chloroform solution under a stream of nitrogen to form a thin film.

  • Resuspend Lipid: Resuspend the lipid film in ethanol to a concentration of 1 mg/mL.

  • Prepare Labeling Solution: Dilute the ethanolic lipid stock solution into your culture medium to a final concentration of 1-10 µM. Vortex immediately to ensure dispersion.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the labeling solution.

  • Incubation: Incubate the cells at 37°C for 10-30 minutes.

  • Washing: Wash the cells three times with fresh, pre-warmed culture medium or PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation ~470 nm, emission ~540 nm).

G cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Final Steps film Dry NBD-Lipid Film resuspend Resuspend in Ethanol film->resuspend dilute Dilute into Culture Medium resuspend->dilute add_sol Add Labeling Solution to Cells dilute->add_sol incubate Incubate at 37°C add_sol->incubate wash Wash Cells incubate->wash image Fluorescence Microscopy wash->image

Workflow for Labeling Cell Membranes with NBD-Lipids.

Signaling Pathway Visualization (Hypothetical)

As there is no information on this compound, a hypothetical signaling pathway is not possible. However, if an NBD-labeled ligand for a G-protein coupled receptor (GPCR) were used, one could visualize the downstream signaling. The diagram below illustrates a generic GPCR signaling cascade that could be studied using an NBD-labeled agonist.

G ligand NBD-Labeled Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

Generic GPCR Signaling Pathway.

References

Application Notes and Protocols for the Derivatization of Amines with 7-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific literature on the use of 7-Nitrobenzo[d]thiazol-2(3H)-one as a derivatizing agent for the quantitative analysis of amines is limited. The following application notes and protocols are based on the well-established chemistry of structurally and electronically similar derivatizing agents, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). These protocols are intended to serve as a starting point for method development.

Introduction

Primary and secondary amines are functional groups present in a vast array of biologically significant molecules, including amino acids, biogenic amines, and pharmaceuticals. The quantitative analysis of these amines often requires a derivatization step to enhance their detectability, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Derivatization can improve the chromatographic properties of the analytes and, more importantly, introduce a chromophoric or fluorophoric tag, enabling highly sensitive detection.

This compound is a heterocyclic compound with a highly electrophilic aromatic ring due to the presence of the nitro group. By analogy to similar nitroaromatic compounds like NBD-Cl, it is proposed that this compound can react with primary and secondary amines via a nucleophilic aromatic substitution reaction. This reaction results in a stable, colored, and potentially fluorescent derivative that can be readily analyzed by spectrophotometry or HPLC.

Principle of the Reaction

The proposed derivatization reaction involves the nucleophilic attack of the amine on the electron-deficient aromatic ring of this compound. The reaction is typically carried out in a basic medium to ensure the amine is in its more nucleophilic, unprotonated state. The resulting derivative is expected to have a distinct absorption spectrum in the visible region, allowing for colorimetric detection. Depending on the resulting structure, fluorescence may also be induced.

Data Presentation

The following table summarizes hypothetical quantitative data for the derivatization of a model primary amine with this compound, based on typical values observed with analogous reagents like NBD-Cl.

ParameterValueNotes
Derivatizing Agent This compound
Model Analyte Primary Aliphatic Aminee.g., Hexylamine
Reaction pH 8.0 - 9.5Borate buffer is commonly used.
Reaction Temperature 60 - 80 °CTo facilitate the reaction.
Reaction Time 15 - 60 minutesOptimization is recommended.
Molar Ratio (Reagent:Amine) 10:1 to 100:1A significant excess of the reagent ensures complete derivatization.
Solvent for Reaction Acetonitrile or MethanolTo ensure solubility of the reagent.
Detection Wavelength (λmax) ~470 nm (Visible)Estimated based on NBD-amine adducts.[1]
Excitation Wavelength (λex) ~470 nmHypothetical, requires experimental verification.[2]
Emission Wavelength (λem) ~530 nmHypothetical, requires experimental verification.[2]
Limit of Detection (LOD) 1 - 10 pmolEstimated for HPLC-Fluorescence detection.
Limit of Quantification (LOQ) 5 - 30 pmolEstimated for HPLC-Fluorescence detection.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine standard(s)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • HPLC system with a UV-Vis or Fluorescence detector

  • Spectrophotometer

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with 1 M NaOH and make up the volume to 1 L with deionized water.

  • Derivatizing Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile to obtain a final concentration of 10 mM. Note: This solution should be prepared fresh and protected from light.

  • Amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the amine standard in a suitable solvent (e.g., water or methanol) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent.

Derivatization Protocol for HPLC Analysis
  • To a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard solution (or sample extract).

  • Add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the 10 mM this compound solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 70 °C for 30 minutes. Protect the mixture from light during incubation.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction and neutralize the excess base.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions (Starting Point)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • UV-Vis at an estimated 470 nm.

    • Fluorescence with estimated excitation at 470 nm and emission at 530 nm.[2]

Visualizations

Derivatization_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine R-NH₂ (Primary Amine) Conditions Borate Buffer (pH 9) 70°C, 30 min Amine->Conditions DerivatizingAgent This compound DerivatizingAgent->Conditions Derivative Amine Derivative (Colored/Fluorescent) Conditions->Derivative

Caption: Proposed reaction scheme for the derivatization of a primary amine.

Experimental_Workflow Start Sample/Standard Add_Buffer Add Borate Buffer (pH 9.0) Start->Add_Buffer Add_Reagent Add Derivatizing Reagent Add_Buffer->Add_Reagent Incubate Incubate at 70°C for 30 min Add_Reagent->Incubate Stop_Reaction Add HCl to Stop Reaction Incubate->Stop_Reaction Filter Filter through 0.45 µm Filter Stop_Reaction->Filter HPLC_Analysis Inject into HPLC System Filter->HPLC_Analysis

Caption: General experimental workflow for amine derivatization and analysis.

References

Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[3][4] This document provides detailed application notes on the anticancer, antimicrobial, anticonvulsant, and neuroprotective properties of benzothiazole derivatives, complete with quantitative data, experimental protocols, and visual diagrams of signaling pathways and workflows.

Anticancer Applications

Benzothiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6]

Quantitative Data: In Vitro Cytotoxicity of Benzothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012[1]
SW620 (Colon Cancer)0.0043[1]
A549 (Lung Cancer)0.044[1]
HepG2 (Liver Cancer)0.048[1]
Indole-based hydrazine carboxamide scaffoldHT29 (Colon Cancer)0.015[1]
Naphthalimide derivative 66HT-29 (Colon Cancer)3.72 ± 0.3[1]
A549 (Lung Cancer)4.074 ± 0.3[1]
MCF-7 (Breast Cancer)7.91 ± 0.4[1]
Naphthalimide derivative 67HT-29 (Colon Cancer)3.47 ± 0.2[1]
A549 (Lung Cancer)3.89 ± 0.3[1]
MCF-7 (Breast Cancer)5.08 ± 0.3[1]
Pyridine containing pyrimidine derivative 34Colo205 (Colon Cancer)5.04[1]
U937 (Lymphoma)13.9[1]
MCF-7 (Breast Cancer)30.67[1]
A549 (Lung Cancer)30.45[1]
Compound A (nitro substituent)HepG2 (Liver Cancer)56.98 (24h), 38.54 (48h)[7]
Compound B (fluorine substituent)HepG2 (Liver Cancer)59.17 (24h), 29.63 (48h)[7]
Compound 2bAsPC-1 (Pancreatic)12.44[8]
BxPC-3 (Pancreatic)14.99[8]
Capan-2 (Pancreatic)19.65[8]
Compound 4dBxPC-3 (Pancreatic)3.99[8]
Compound 4a (Benzothiazole/thiazolidine-2,4-dione hybrid)MCF-7 (Breast Cancer)3.84[9]
HCT-116 (Colon Cancer)5.61[9]
HEPG-2 (Liver Cancer)7.92[9]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

Materials:

  • Benzothiazole derivative compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from the blank wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Anticancer Activity

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.[11][12]

PI3K_AKT_MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC2 TSC2 AKT->TSC2 Apoptosis Apoptosis AKT->Apoptosis mTORC1 mTORC1 TSC2->mTORC1 mTORC1->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->ERK Benzothiazole->AKT

Benzothiazole derivatives can inhibit cancer cell proliferation by targeting the PI3K/Akt and MAPK/ERK signaling pathways.

Antimicrobial Applications

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives

The following table presents the MIC values of representative benzothiazole derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 3Staphylococcus aureus50[13]
Bacillus subtilis25[13]
Escherichia coli25[13]
Candida albicans25[13]
Compound 4Staphylococcus aureus50[13]
Bacillus subtilis25[13]
Escherichia coli25[13]
Candida albicans50[13]
Compound 10Staphylococcus aureus200[13]
Bacillus subtilis200[13]
Escherichia coli100[13]
Candida albicans100[13]
Compound 12Staphylococcus aureus200[13]
Bacillus subtilis200[13]
Escherichia coli100[13]
Candida albicans50[13]
Compound 2jAntibacterial230-940[14]
Compound 2dAntifungal60-470[14]
Compound 7aBacillus subtilis6 (µmol/L)[15]
Chlamydia pneumonia12 (µmol/L)[15]
Compound 7eSalmonella typhi8 (µmol/L)[15]
Compound 16cStaphylococcus aureus0.025 (mM)[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of benzothiazole derivatives against bacteria.[17][18]

Materials:

  • Benzothiazole derivative compounds

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of benzothiazole derivative in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Observe for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives.

Anticonvulsant Applications

Certain benzothiazole derivatives have shown promise as anticonvulsant agents, with efficacy demonstrated in preclinical models of epilepsy.[19][20]

Quantitative Data: Anticonvulsant Activity of Benzothiazole Derivatives

The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of selected benzothiazole derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

CompoundTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
5i MES50.8>500>9.84[3][19]
scPTZ76.0>500>6.58[3][19]
5j MES54.8491.28.96[3][19]
scPTZ52.8491.29.30[3][19]
3n MES46.1292.36.34[21]
3q MES64.3264.34.11[21]
Carbamazepine MES11.885.37.23[3]
Phenytoin MES13.568.55.07[3]
Valproic Acid MES216.9425.61.96[3]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical model for screening potential anticonvulsant drugs.[22][23]

Materials:

  • Benzothiazole derivative compounds

  • Male CF-1 mice or Sprague-Dawley rats

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.5% Tetracaine hydrochloride solution

  • 0.9% Saline solution

Procedure:

  • Animal Preparation and Dosing: Administer the benzothiazole derivative to the animals (typically via intraperitoneal injection). At least three groups of 8-10 animals per dose should be used.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. The number of protected animals in each group is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Neuroprotective Applications

Benzothiazole derivatives, such as Riluzole, have demonstrated neuroprotective effects, which are particularly relevant for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[8][24] One of the key mechanisms is the modulation of glutamate excitotoxicity.

Mechanism of Neuroprotection: Attenuation of Glutamate Excitotoxicity

Excessive glutamate release leads to overstimulation of glutamate receptors (e.g., NMDA receptors), causing an influx of Ca2+ ions. This triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. Benzothiazole derivatives can confer neuroprotection by inhibiting glutamate release and blocking voltage-gated sodium channels.[24]

Glutamate_Excitotoxicity Presynaptic Presynaptic Neuron GlutamateVesicle Glutamate Vesicles Glutamate GlutamateVesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Postsynaptic Postsynaptic Neuron Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Neurotoxicity Neurotoxicity (Cell Death) Ca_Influx->Neurotoxicity Benzothiazole Benzothiazole Derivatives Benzothiazole->GlutamateVesicle Inhibit Release NaChannel Voltage-gated Na⁺ Channel Benzothiazole->NaChannel Block

Benzothiazole derivatives can protect neurons by reducing glutamate release and blocking sodium channels, thereby mitigating excitotoxicity.

General Protocol: Synthesis of 2-Aminobenzothiazole Derivatives

The following is a generalized protocol for the synthesis of 2-aminobenzothiazole derivatives, a common starting point for further functionalization. This method is adapted from established solution-phase and solid-phase syntheses.[25][26][27]

Materials:

  • Substituted aniline

  • Potassium thiocyanate (KSCN) or an isothiocyanate precursor

  • Bromine or another suitable oxidizing agent

  • Acetic acid or another appropriate solvent

  • Triethylamine (as a base, if needed)

  • Chloroacetyl chloride (for further derivatization)

  • Hydrazine hydrate (for further derivatization)

Procedure (Example using Bromine and KSCN):

  • Reaction Setup: Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Thiocyanation: Add potassium thiocyanate to the solution and stir until dissolved. Cool the mixture in an ice bath.

  • Cyclization: Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture. The reaction is often exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.

  • Further Derivatization (Example): The synthesized 2-aminobenzothiazole can be further reacted with reagents like chloroacetyl chloride in the presence of a base, followed by treatment with hydrazine hydrate, to generate more complex derivatives for biological screening.[26]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Aminobenzothiazole cluster_derivatization Further Derivatization (Example) A Substituted Aniline + KSCN in Acetic Acid B Add Bromine (Cyclization) A->B C Reaction Workup & Purification B->C D 2-Aminobenzothiazole Derivative C->D E React with Chloroacetyl Chloride D->E F React with Hydrazine Hydrate E->F G Biologically Active Derivative F->G

General workflow for the synthesis and derivatization of 2-aminobenzothiazoles.

References

Application Notes and Protocols for the Detection of Thiophenols in Environmental Samples using 7-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenols are highly toxic aromatic sulfur compounds used in the manufacturing of pesticides, pharmaceuticals, and dyes. Their presence in environmental water sources poses a significant risk to human health and ecosystems. Consequently, the development of sensitive and selective methods for their detection is of paramount importance. This application note describes the use of 7-Nitrobenzo[d]thiazol-2(3H)-one as a fluorescent probe for the rapid and effective detection of thiophenols in environmental samples. The methodology is based on a "turn-on" fluorescent response, providing a clear signal upon reaction with the target analyte.

Principle of the Method

The detection mechanism relies on a nucleophilic aromatic substitution (SNAr) reaction. This compound is a non-fluorescent or weakly fluorescent molecule. In the presence of thiophenols, the thiol group acts as a nucleophile, attacking the electron-deficient benzothiazole ring. This reaction leads to the cleavage of the thiazolone ring, resulting in the formation of a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the concentration of thiophenols in the sample.

Quantitative Data Summary

The following table summarizes the performance of various benzothiazole-based fluorescent probes for thiophenol detection, providing a benchmark for the expected performance of this compound.

Probe NameLinear Range (µM)Limit of Detection (LOD) (nM)Response TimeReference
DAPH-DNP0–8038~30 min[1]
Probe 1 (Red Emitting)Not Specified2.9Not Specified[1]
Naphthalimide-based ProbeNot Specified20Not Specified[2]
Probe-KCP0–1528~30 min[3]
Water-soluble 1,8-naphthalimide probeNot Specified71Not Specified[4]
Probe BNot Specified24.7Not Specified[5]
Dibenzo[a,c]phenazine-based probe0–2040Fast[6]

Experimental Protocols

Materials and Reagents
  • This compound (Probe)

  • Thiophenol (for standard solutions)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Environmental water samples (e.g., river water, tap water)

  • Micropipettes and sterile, nuclease-free microcentrifuge tubes

  • Fluorometer

Preparation of Reagents
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 1 mM. Store in the dark at 4°C.

  • Thiophenol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of thiophenol in DMSO. From this, prepare a series of working standard solutions in PBS buffer (pH 7.4) with concentrations ranging from 1 µM to 100 µM.

  • Working Probe Solution (10 µM): Dilute the 1 mM probe stock solution in PBS buffer (pH 7.4) to a final concentration of 10 µM.

Analytical Procedure for Water Samples
  • Sample Preparation: Collect environmental water samples in clean glass bottles. Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Reaction Setup: In a microcentrifuge tube, add 980 µL of the filtered water sample (or PBS buffer for the blank and standards).

  • Add 10 µL of the 10 µM working probe solution to each tube, resulting in a final probe concentration of 100 nM.

  • For the standard curve, add 10 µL of the respective thiophenol working standard solutions to achieve final concentrations in the desired range (e.g., 0-10 µM). For the environmental samples, add 10 µL of PBS buffer.

  • Incubation: Mix the solutions thoroughly and incubate at room temperature (25°C) for 30 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solutions using a fluorometer. The excitation and emission wavelengths should be optimized for the fluorescent product, which is expected to be in the range of 450-550 nm. As a starting point, use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

Data Analysis
  • Blank Correction: Subtract the fluorescence intensity of the blank (PBS buffer + probe) from the fluorescence intensity of all standards and samples.

  • Standard Curve: Plot the blank-corrected fluorescence intensity of the standards against the corresponding thiophenol concentrations to generate a standard curve.

  • Sample Quantification: Determine the concentration of thiophenols in the environmental samples by interpolating their blank-corrected fluorescence intensity on the standard curve.

Visualizations

ReactionMechanism probe This compound (Non-fluorescent) intermediate Meisenheimer-like Intermediate probe->intermediate Nucleophilic Attack thiophenol Thiophenol (Ar-SH) thiophenol->intermediate product Fluorescent Product intermediate->product Ring Cleavage byproduct Byproduct intermediate->byproduct

Caption: Proposed reaction mechanism of this compound with thiophenol.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sample_prep Collect & Filter Environmental Sample mix Mix Sample/Standard with Probe Solution sample_prep->mix reagent_prep Prepare Probe & Thiophenol Standards reagent_prep->mix incubate Incubate at 25°C for 30 min (dark) mix->incubate measure Measure Fluorescence (Ex/Em: ~485/520 nm) incubate->measure analyze Generate Standard Curve & Quantify Sample measure->analyze

References

experimental design for biothiol sensing with fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Experimental Design for Biothiol Sensing with Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial sulfur-containing compounds that play vital roles in maintaining cellular redox homeostasis, signal transduction, and detoxification processes.[1][2][3] Abnormal levels of these biothiols are linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][4][5] Consequently, the accurate detection and quantification of biothiols in biological systems are of paramount importance.

Fluorescent probes have emerged as powerful tools for biothiol sensing due to their high sensitivity, high spatiotemporal resolution, non-invasiveness, and real-time imaging capabilities in living cells and organisms.[6][7][8] These probes are typically composed of a fluorophore and a biothiol-specific recognition site. The reaction between the probe and a biothiol induces a change in the fluorophore's photophysical properties, leading to a detectable optical signal.

However, a significant challenge lies in selectively detecting one biothiol in the presence of others due to their similar structures and reactivity.[9][10][11] For instance, GSH is the most abundant non-protein thiol in cells (1–10 mM), while Cys (30–200 μM) and Hcy (5–15 μM) are present at much lower concentrations.[2][12][13] This application note provides a comprehensive guide to the experimental design for biothiol sensing using fluorescent probes, covering probe selection, in vitro characterization, and cellular imaging protocols.

Fluorescent Probe Design and Sensing Mechanisms

The rational design of fluorescent probes is critical for achieving high selectivity and sensitivity. Probes are engineered based on specific reaction mechanisms that exploit the unique chemical properties of biothiols.[6][10][14]

Common Sensing Mechanisms:

  • Michael Addition: The sulfhydryl group of a biothiol acts as a nucleophile and attacks an electron-deficient α,β-unsaturated carbonyl moiety on the probe. This reaction is widely used but often lacks selectivity among different biothiols.[7][10][15]

  • Nucleophilic Aromatic Substitution (SNAr): Biothiols can displace a leaving group (e.g., a dinitrobenzenesulfonyl group) on an aromatic ring, which often quenches the fluorescence of the probe. This cleavage restores the fluorescence, resulting in a "turn-on" signal.[1][3][6]

  • Cyclization Reactions: The unique structures of Cys and Hcy, which contain both a thiol and an adjacent amine group, allow them to undergo a cascade reaction of addition followed by an intramolecular cyclization. This two-step reaction can be exploited to differentiate them from GSH, which lacks the proximal amine group.[10][14]

  • Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by biothiols, leading to the release of a fluorophore. This mechanism is generally not selective for a specific biothiol.[16][17]

cluster_Probe Fluorescent Probe (Off) cluster_Analyte Target Analyte cluster_Product Fluorescent Product (On) Probe Fluorophore-Quencher (Recognition Site) Product Fluorophore (Released) Probe->Product Quencher Quencher-Biothiol Adduct Probe->Quencher Biothiol Biothiol (e.g., Cys, Hcy, GSH) Biothiol->Probe Reaction (e.g., SNAr, Michael Addition)

Caption: General mechanism of a "turn-on" fluorescent probe for biothiol detection.

Experimental Design Workflow

A systematic workflow is essential for the successful application of fluorescent probes for biothiol sensing. The process begins with the selection or synthesis of a suitable probe and proceeds through rigorous in vitro validation before application in complex biological systems.

A Probe Selection / Synthesis B In Vitro Characterization A->B C Photophysical Properties (Abs/Em, Stokes Shift) B->C D Selectivity & Interference Test B->D E Kinetics & Response Time B->E F Sensitivity & Detection Limit (LOD) B->F G pH Stability B->G H Cellular Experiments B->H I Cytotoxicity Assay (CCK-8/MTT) H->I J Confocal Imaging / Flow Cytometry H->J K Control Experiments (e.g., NEM) H->K L In Vivo Imaging (Optional) H->L N Data Analysis & Interpretation H->N M Animal Model (Zebrafish/Mouse) L->M L->N

Caption: A comprehensive workflow for biothiol sensing experiments.

Detailed Protocols

Protocol 1: In Vitro Characterization of Fluorescent Probes

This protocol outlines the essential experiments to validate the performance of a fluorescent probe in an aqueous buffer system before cellular application.

A. Materials and Reagents

  • Fluorescent probe stock solution (e.g., 1-10 mM in DMSO or ACN)

  • Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4)

  • Biothiols: L-cysteine, L-homocysteine, L-glutathione

  • Interfering species: various amino acids (e.g., Alanine, Glycine, Serine), reactive oxygen species (e.g., H₂O₂), metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 96-well microplate reader (optional)

B. Experimental Procedures

  • Photophysical Properties:

    • Prepare a solution of the probe (e.g., 10 µM) in the chosen buffer (e.g., PBS, pH 7.4).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

    • Record the emission spectrum using a fluorometer, exciting at λ_abs, to determine the maximum emission wavelength (λ_em).

    • Repeat the emission measurement after adding an excess of the target biothiol (e.g., 10-100 equivalents) and incubating for the required reaction time.

    • Calculate the Stokes shift (λ_em - λ_abs).

  • Selectivity and Interference:

    • Prepare a series of solutions, each containing the probe (10 µM) and a different potential interfering species (e.g., 100 µM for amino acids, 1 mM for metal ions). Also, prepare solutions with the target biothiols (e.g., Cys, Hcy, GSH at 100 µM).

    • Incubate the solutions for a predetermined time (e.g., 30 minutes).[8]

    • Measure the fluorescence intensity at the probe's λ_em.

    • Compare the fluorescence response of the probe towards target biothiols versus other species. A selective probe should show a significant signal change only in the presence of the target biothiols.[1]

  • Sensitivity and Limit of Detection (LOD):

    • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of the target biothiol (e.g., 0-100 µM).[18]

    • After incubation, measure the fluorescence intensity for each concentration.

    • Plot the fluorescence intensity versus the biothiol concentration. In the linear range, perform a linear regression.

    • Calculate the LOD using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurements (probe only) and k is the slope of the linear calibration curve.[11][15]

  • Kinetics (Response Time):

    • Add the target biothiol (e.g., 10 equivalents) to a solution of the probe.

    • Immediately begin recording the fluorescence intensity at λ_em over time until the signal plateaus.

    • The time required to reach the maximum fluorescence intensity is the response time. Probes with response times under 30 minutes are generally suitable for cellular imaging.[1][8]

  • pH Stability:

    • Prepare a series of buffers with different pH values (e.g., pH 4-10).

    • Measure the fluorescence intensity of the probe alone in each buffer.

    • Measure the fluorescence intensity of the probe in the presence of the target biothiol in each buffer.

    • A robust probe should maintain its responsiveness within the physiological pH range (e.g., 6.5-8.0).[11][19]

Protocol 2: In Cellulo Imaging of Biothiols

This protocol describes how to use a validated fluorescent probe to visualize biothiols in living cells using confocal microscopy.

A. Materials and Reagents

  • Validated fluorescent probe

  • Cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Confocal laser scanning microscope

  • N-ethylmaleimide (NEM) stock solution (thiol scavenger for control experiments)[1][8]

  • CCK-8 or MTT assay kit for cytotoxicity

  • Flow cytometer (optional)

B. Experimental Procedures

  • Cell Culture and Plating:

    • Culture cells under standard conditions (37°C, 5% CO₂).

    • Seed cells onto confocal dishes or glass-bottom plates and allow them to adhere overnight.

  • Cytotoxicity Assay:

    • Before imaging, assess the toxicity of the probe.

    • Incubate cells with various concentrations of the probe (e.g., 0-50 µM) for the intended duration of the imaging experiment (e.g., 2-24 hours).

    • Perform a CCK-8 or MTT assay according to the manufacturer's instructions to determine the non-toxic working concentration of the probe.

  • Probe Loading and Imaging of Endogenous Biothiols:

    • Wash the adherent cells twice with PBS.

    • Incubate the cells with the probe at its predetermined non-toxic concentration (e.g., 10 µM in serum-free medium) for an appropriate time (e.g., 30 minutes) at 37°C.[20]

    • Wash the cells three times with PBS to remove any excess probe.

    • Add fresh PBS or medium to the dish and image the cells using a confocal microscope. Set the excitation and emission wavelengths according to the probe's properties.

  • Control Experiment (Thiol Depletion):

    • To confirm the probe's response is specific to biothiols, perform a control experiment with a thiol scavenger.

    • Pre-treat a separate plate of cells with NEM (e.g., 1 mM) for 30-60 minutes to deplete endogenous biothiols.[1][8]

    • Wash the cells with PBS and then load the fluorescent probe as described in step 3.

    • A significant decrease in fluorescence intensity compared to the untreated cells confirms the probe's specificity for thiols.[8]

  • Imaging of Exogenous Biothiols:

    • To visualize the probe's response to a specific biothiol, first deplete endogenous thiols with NEM as in step 4.

    • Then, incubate the NEM-treated cells with a medium containing the biothiol of interest (e.g., 100 µM Cys or GSH) for 30 minutes.

    • Finally, load the fluorescent probe and image the cells. This should recover the fluorescence signal.[20]

  • Flow Cytometry (Quantitative Analysis):

    • Treat cell suspensions with the probe and controls as described above.

    • After incubation and washing, analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of the cell population under different conditions.[20]

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Example Photophysical and Sensing Properties of Biothiol Probes

Probe NameTarget Analyte(s)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Detection Limit (LOD)Response TimeRef.
Probe 1 Cys, Hcy, GSH53667013436.0 nM (Cys)< 5 min[1]
CySI Cys / Hcy550625 / 74075 / 1900.55 µM (Cys)~ 20 min[11]
Probe 60T Cys, Hcy, GSH, H₂S550630800.14 µM (Cys)< 15 min[8]
p-MNPy Cys, GSH430560130Not Specified< 10 min[13][21]
TCPC-Hg²⁺ GSH~420~650~23040 nMNot Specified[4]

Troubleshooting

Fluorescence-based experiments can be prone to specific issues. The following table outlines common problems and potential solutions.

Table 2: Troubleshooting Guide for Biothiol Sensing Experiments

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal Insufficient probe concentration or incubation time.[22] Low level of target biothiol. Photobleaching.[23] Cell loss during washing steps.Increase probe concentration or incubation time. Use a positive control (add exogenous thiols). Reduce laser power/exposure time; use an anti-fade mounting medium. Be gentle during washing; ensure proper cell density.
High Background Probe concentration is too high.[22] Incomplete removal of unbound probe. Probe self-aggregation or non-specific binding.[22] Autofluorescence from cells or medium.Titrate the probe to find the optimal concentration. Increase the number and duration of washing steps. Use a lower probe concentration; add a small amount of surfactant like Tween-20 to the buffer. Image a control sample (no probe); use a medium with low background fluorescence.
Phototoxicity High laser power or prolonged exposure.[23]Use the lowest possible laser power and exposure time. Acquire images efficiently to minimize light exposure. Ensure the probe itself is not cytotoxic at the working concentration.
Poor Selectivity Probe reacts with multiple species. Interference from other cellular components.Re-evaluate in vitro selectivity data. Choose a probe with a different, more specific reaction mechanism. Perform rigorous control experiments (e.g., with NEM and specific biothiol additions).

References

Application Notes and Protocols: 7-Nitrobenzo[d]thiazol-2(3H)-one and its Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The benzothiazole scaffold is a key component in several FDA-approved drugs.[4] This document provides an overview of the antimicrobial potential of benzothiazole derivatives, with a focus on nitro-substituted analogs, and furnishes detailed protocols for their evaluation. While specific data on 7-Nitrobenzo[d]thiazol-2(3H)-one is limited in publicly available literature, the information presented here for related benzothiazole derivatives serves as a valuable guide for researchers investigating this class of compounds.

Antimicrobial Activity of Benzothiazole Derivatives

Derivatives of benzothiazole have demonstrated promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazole ring. For instance, the introduction of a nitro group can modulate the electronic properties of the molecule and potentially enhance its antimicrobial potency.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various benzothiazole derivatives against selected microbial strains, as reported in the literature. This data provides a comparative overview of the antimicrobial spectrum and potency of this class of compounds.

Compound ClassTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Benzothiazole-based thiazolidinonesStaphylococcus aureus0.20 - 0.500.25 - 1.0[4]
Benzothiazole-based thiazolidinonesListeria monocytogenes0.20 - 0.500.25 - 1.0[4]
Benzothiazole-based thiazolidinonesEscherichia coli0.10 - 0.750.12 - 1.00[4]
Benzothiazole-based thiazolidinonesPseudomonas aeruginosa0.10 - 0.750.12 - >1.00[4]
Benzothiazole-based thiazolidinonesSalmonella typhimurium0.20 - 0.750.25 - 1.00[4]
Phenylazetidine-integrated thiazolesVarious bacterial strains6.25Not Reported[5]
Thiazolylbenzamide ethersGram-positive bacteria31.25Not Reported[5]
Thiazole derivativesCandida albicans0.008 - 7.810.015 - 31.25[6]
2-Hydrazinyl-thiazole derivativesCandida albicans3.9Not Reported[7]
Thiazolylhydrazone RW3Candida auris15.6Not Reported[8]
Thiazolylhydrazone RW3Cryptococcus neoformansNot ReportedNot Reported[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the consistent and reproducible evaluation of antimicrobial agents. The following protocols are based on standard methods described in the scientific literature.[9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard procedure for determining MIC values.[9]

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[9]

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium.

  • Incubate the plates overnight at the appropriate temperature.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizing Experimental Workflows

General Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Determine MIC D->E F Determine MBC/MFC E->F

Caption: Workflow for MIC and MBC/MFC determination.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, several mechanisms have been proposed for benzothiazole derivatives. Some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For example, some quinolone-based thiazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.[11] Other potential targets include enzymes involved in metabolic pathways essential for microbial survival. For instance, some sulfonamide-containing benzothiazole derivatives are thought to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[12]

Putative Signaling Pathway Inhibition

G cluster_drug Antimicrobial Agent cluster_cell Microbial Cell Drug Benzothiazole Derivative Target Molecular Target (e.g., DNA Gyrase, DHPS) Drug->Target Inhibition Process Essential Cellular Process (e.g., DNA Replication, Folate Synthesis) Target->Process Growth Microbial Growth Inhibition Process->Growth

Caption: Potential mechanism of action for benzothiazole derivatives.

Conclusion

Benzothiazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. The provided protocols offer a standardized approach for evaluating the efficacy of novel compounds such as this compound. Further research is warranted to elucidate the specific mechanisms of action and to optimize the therapeutic potential of this important class of molecules. The structure-activity relationship studies, aided by the data presented, will be instrumental in the design of new and more potent antimicrobial drugs.[1][3]

References

Application Notes and Protocols for Bioimaging with Benzothiazole-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzothiazole-based fluorescent probes for various bioimaging applications. Detailed protocols for probe synthesis, cellular and in vivo imaging, along with data presentation and visualization of relevant biological pathways, are included to facilitate the integration of these powerful tools into your research workflows.

I. Introduction to Benzothiazole-Based Probes

Benzothiazole derivatives are a versatile class of heterocyclic compounds that have gained significant attention in the field of bioimaging due to their favorable photophysical properties. These include high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity, making them excellent candidates for the development of "turn-on" or ratiometric fluorescent probes.[1][2] Their rigid, planar structure can be readily functionalized with various recognition moieties to achieve high selectivity and sensitivity for a wide range of biological analytes, from metal ions and reactive oxygen species to changes in the microenvironment like viscosity and pH.[2][3] The mechanism of action for these probes often relies on processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT), which are modulated by the interaction with the target analyte.[2][3][4]

II. Applications in Bioimaging

Benzothiazole-based probes have been successfully employed to visualize and quantify a diverse array of analytes and cellular processes. Key applications include:

  • Detection of Metal Ions: Monitoring the cellular homeostasis of essential metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, which play crucial roles as signaling effectors in numerous physiological and pathological processes.[5][6]

  • Viscosity Sensing: Imaging changes in intracellular viscosity, a parameter that is increasingly recognized as a key indicator of cellular health and is associated with processes like autophagy and lysosomal function.[4][7][8]

  • Reactive Oxygen and Nitrogen Species (ROS/RNS) Detection: Visualizing transient and highly reactive species such as peroxynitrite (ONOO⁻) and hypochlorite (OCl⁻), which are implicated in oxidative stress and various diseases, including drug-induced liver injury.[9][10][11][12][13]

  • Biothiol and Enzyme Activity Monitoring: Quantifying the levels of important biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), and monitoring the activity of enzymes such as esterases.[14][15]

  • pH Sensing: Measuring fluctuations in intracellular pH, a critical parameter that governs many cellular functions and is often altered in disease states.[16][17][18]

III. Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of benzothiazole-based probes, allowing for easy comparison of their performance characteristics.

Table 1: Benzothiazole-Based Probes for Metal Ion Detection

Probe NameTarget IonDetection LimitStokes Shift (nm)Response TypeReference
Compound 1Zn²⁺, Cu²⁺, Ni²⁺--Ratiometric & Colorimetric[5][6]
BHMAl³⁺-Blue-shiftRatiometric[19]
BTHg²⁺, Cu²⁺--Ratiometric (Hg²⁺), Quenching (Cu²⁺)[8]
BTZCN⁻, Cu²⁺0.280 x 10⁻⁷ M (CN⁻), 1.153 x 10⁻⁷ M (Cu²⁺)-Colorimetric (CN⁻), Fluorescence (Cu²⁺)[20]
BT (for Cu²⁺/S²⁻ and Zn²⁺)Cu²⁺, S²⁻, Zn²⁺0.301 μM (Cu²⁺), 0.017 μM (S²⁻), 0.535 μM (Zn²⁺)-On-Off-On (Cu²⁺/S²⁻), Enhanced Fluorescence (Zn²⁺)[21]

Table 2: Benzothiazole-Based Probes for Viscosity and pH

Probe NameAnalyteLinear RangepKaResponse TypeReference
BDHAViscosity, OCl⁻1.62 - 851.6 cP (Viscosity), 0 - 390 μM (OCl⁻)-Turn-on (Viscosity), Turn-off (OCl⁻)[7]
NBOpH, ViscositypH 5.75 - 7.006.5Ratiometric[16]
HBT-pH 1pHpH 12.00 - 2.026.57OFF-ON[17]
HBT-pH 2pH-4.90Ratiometric[17]
HBT-pH 3pH-3.95Ratiometric[17]
Probe 1 (acidic pH)pHpH 3.44 - 6.464.23Fluorescence Enhancement[18]
HBTD-VViscosity13.8 - 221.5 cP-Fluorescence Enhancement[22]
Probe 1 (BODIPY-based)Viscosity0.59 - 945 cP-Fluorescence Enhancement[4]

Table 3: Benzothiazole-Based Probes for ROS, RNS, and Biothiols

Probe NameAnalyteDetection LimitStokes Shift (nm)Fluorescence EnhancementReference
BS1ONOO⁻12.8 nM-~850-fold[9]
BS2ONOO⁻25.2 nM-~695-fold[9]
Probe 1 (for biothiols)Biothiols (Cys)0.12 µM117 nm148-fold[13][14]
PTNHydrazine56 nM--[23]
BT-BOH₂O₂0.93 µM-Turn-on[12][24]
HBTPONOO⁻--Off-On[25]

Table 4: Benzothiazole-Based Probes for Enzyme Activity

Probe NameTarget EnzymeDetection LimitResponse TypeReference
EBOAcCarboxylesterase0.03 U/mLColorimetric[15][26]
BzT-OAcEndogenous Esterase-Blue to Green Emission Shift[11][27]
HBT-EA, HBT-MA-EA, HBT-Py-EAEsterase-Fluorescence Enhancement[28]

IV. Experimental Protocols

Protocol 1: General Synthesis of Benzothiazole-Based Probes

This protocol provides a general method for the synthesis of a 2-(2'-hydroxyphenyl)benzothiazole (HBT) core structure, which is a common fluorophore in this class of probes.[4][24] Specific functionalizations will vary depending on the target analyte.

Materials:

  • 2-Aminothiophenol

  • Substituted Salicylaldehyde (with appropriate functional groups for targeting)

  • Ethanol, Anhydrous

  • Formic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add the substituted salicylaldehyde (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in anhydrous ethanol (10 mL).

  • Add a catalytic amount of formic acid (e.g., 2 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90°C) with constant stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure benzothiazole probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cellular Imaging with Benzothiazole-Based Probes

This protocol outlines a general procedure for staining and imaging live cells with benzothiazole-based fluorescent probes. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.

Materials:

  • Cell line of interest (e.g., HeLa, A549, HepG2)

  • Appropriate cell culture medium and supplements

  • Coverslips or imaging-compatible plates/dishes

  • Benzothiazole-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live Cell Imaging Solution (optional)[29]

  • Confocal or wide-field fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto coverslips or imaging dishes at an appropriate density to reach 60-70% confluency on the day of imaging. Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Probe Loading: a. Prepare a working solution of the benzothiazole probe by diluting the stock solution in serum-free medium or PBS to the desired final concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for the optimized time (typically 15-60 minutes) at 37°C. Protect from light.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with warm PBS or live cell imaging solution to remove excess probe and reduce background fluorescence.[29]

  • Imaging: a. Mount the coverslip on a slide with a drop of PBS or imaging solution, or directly image the cells in the imaging dish. b. Acquire images using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe. c. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

  • Data Analysis: Analyze the fluorescence intensity and/or distribution within the cells using appropriate image analysis software.

Protocol 3: In Vivo Imaging in Zebrafish Larvae

This protocol provides a general guideline for using benzothiazole probes for in vivo imaging in zebrafish larvae.[6][16][18][22]

Materials:

  • Zebrafish larvae (3-7 days post-fertilization)

  • E3 medium

  • Tricaine (MS-222) solution for anesthesia

  • Low-melting-point agarose (1-1.5%)

  • Benzothiazole probe working solution (in E3 medium)

  • Glass-bottom imaging dish

  • Confocal or fluorescence stereomicroscope

Procedure:

  • Anesthesia: Anesthetize the zebrafish larvae in E3 medium containing tricaine.

  • Probe Incubation: Transfer the anesthetized larvae to the benzothiazole probe working solution and incubate for the desired time (e.g., 30-60 minutes).

  • Washing: Transfer the larvae to fresh E3 medium to wash off the excess probe.

  • Mounting: a. Prepare a 1-1.5% low-melting-point agarose solution in E3 medium and cool it to ~40°C. Add tricaine to the agarose solution. b. Place a drop of the agarose on a glass-bottom imaging dish. c. Carefully transfer a larva into the agarose drop and orient it using a fine needle for optimal imaging. d. Allow the agarose to solidify. e. Add a layer of E3 medium with tricaine over the solidified agarose to prevent it from drying out.[18]

  • Imaging: Acquire images using a confocal microscope or a fluorescence stereomicroscope with the appropriate settings for the probe.

V. Signaling Pathways and Mechanistic Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of benzothiazole-based probes.

A. Metal Ion Sensing and Cellular Signaling

Metal ions are integral to a vast number of cellular signaling pathways. Benzothiazole-based probes can be used to visualize disruptions in metal ion homeostasis that are associated with various diseases.[5][9][14]

MetalIonSignaling cluster_extracellular Extracellular cluster_cellular Cellular Response Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Transporter Ion Transporter Metal_Ion->Transporter Influx Probe Benzothiazole Probe Fluorescence Fluorescence Signal Probe->Fluorescence Signal On/Shift Signaling Downstream Signaling Pathways Response Physiological/Pathological Response Signaling->Response Transporter->Probe Binding Transporter->Signaling Modulation

Caption: Workflow for detecting metal ions and their impact on cellular signaling using a benzothiazole probe.

B. Peroxynitrite Detection in Drug-Induced Liver Injury

Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species implicated in drug-induced liver injury (DILI).[9][10][11][12][13][28] Benzothiazole probes can visualize the increase in ONOO⁻ levels, providing a valuable tool for studying DILI mechanisms and screening for hepatotoxicity.

DILI_Pathway Drug Hepatotoxic Drug (e.g., Acetaminophen) Metabolism Metabolic Activation (e.g., by CYP450) Drug->Metabolism NAPQI Toxic Metabolite (NAPQI) Metabolism->NAPQI Mitochondria Mitochondrial Dysfunction NAPQI->Mitochondria NO_Synthase iNOS Upregulation NAPQI->NO_Synthase Superoxide Superoxide (O₂⁻) Mitochondria->Superoxide NO Nitric Oxide (NO) NO_Synthase->NO ONOO Peroxynitrite (ONOO⁻) Superoxide->ONOO NO->ONOO Probe Benzothiazole Probe (e.g., BS1) ONOO->Probe Injury Liver Injury ONOO->Injury Oxidative/Nitrative Stress Fluorescence Fluorescence Signal Probe->Fluorescence AutophagyViscosity cluster_autophagy Autophagy Process Autophagosome Autophagosome Formation Autolysosome Autolysosome Formation Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Viscosity Increased Viscosity Autolysosome->Viscosity Probe Lysosome-Targeting Benzothiazole Viscosity Probe Probe->Lysosome Accumulation Fluorescence Fluorescence Enhancement Probe->Fluorescence Viscosity->Probe Restricts Rotor Rotation ImagingWorkflow Start Start Cell_Culture Cell Culture and Seeding Start->Cell_Culture Probe_Prep Prepare Probe Working Solution Cell_Culture->Probe_Prep Incubation Incubate Cells with Probe Probe_Prep->Incubation Wash Wash to Remove Excess Probe Incubation->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image Analysis and Quantification Imaging->Analysis End End Analysis->End

References

Application Notes: Spectrophotometric Determination of Pharmaceuticals Using NBD-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a highly effective chromogenic and fluorogenic derivatizing agent widely utilized in pharmaceutical analysis.[1][2][3] It is particularly valuable for the quantitative determination of drugs possessing primary or secondary amine functional groups.[2][4] NBD-Cl itself is non-fluorescent and has a low absorbance in the visible region, but upon reaction with an amine, it forms a stable, intensely colored and/or fluorescent product that can be readily measured using spectrophotometry or spectrofluorimetry.[2][5][6] This property allows for the development of simple, sensitive, and cost-effective analytical methods for quality control and routine analysis of various pharmaceuticals.[1]

Principle and Reaction Mechanism

The determination method is based on a nucleophilic aromatic substitution (SNAr) reaction. The amine group of the pharmaceutical acts as a nucleophile, attacking the electron-deficient carbon atom attached to the chlorine on the NBD-Cl ring.[4] This reaction, typically conducted in an alkaline medium, results in the displacement of the chloride ion (a good leaving group) and the formation of a stable, colored NBD-amine derivative.[4][7] The resulting product exhibits strong absorption in the visible range, typically between 400 and 550 nm.

Caption: Nucleophilic substitution reaction of NBD-Cl with a primary amine.

General Experimental Workflow

The analytical procedure involves a few straightforward steps: sample preparation, derivatization of the drug with NBD-Cl under optimized conditions, and subsequent spectrophotometric measurement of the colored product. The absorbance is then correlated to the drug's concentration using a calibration curve.

G prep Sample Preparation (Standard/Sample Dilution) deriv Derivatization Reaction (Add Buffer & NBD-Cl, Heat) prep->deriv Aliquot measure Spectrophotometric Measurement (Measure Absorbance at λmax) deriv->measure Cooled solution analysis Data Analysis (Plot Calibration Curve, Quantify Sample) measure->analysis Absorbance values

Caption: General workflow for pharmaceutical analysis using NBD-Cl.

Application Protocols and Quantitative Data

The following sections provide specific protocols and validation data for the spectrophotometric determination of various pharmaceuticals using NBD-Cl.

Penicillamine (PA)
  • Application : Determination of Penicillamine in pharmaceutical capsules.

  • Principle : The primary amine group of Penicillamine reacts with NBD-Cl in an alkaline medium to form a deep brown-purple adduct.[8]

Experimental Protocol

  • Reagent Preparation :

    • NBD-Cl Solution (0.5% w/v) : Dissolve 50 mg of NBD-Cl in 10 mL of methanol.

    • Borate Buffer (pH 10.5) : Prepare a 0.2 M boric acid and 0.2 M potassium chloride solution and adjust the pH to 10.5 with 0.2 M sodium hydroxide.

    • Standard PA Solution (100 µg/mL) : Dissolve 10 mg of Penicillamine in 100 mL of distilled water.

  • Calibration Curve Construction :

    • Pipette aliquots (0.1-1.5 mL) of the standard PA solution into a series of 10 mL volumetric flasks to obtain concentrations ranging from 1-15 µg/mL.

    • Add 1 mL of borate buffer (pH 10.5) to each flask.

    • Add 1 mL of the NBD-Cl solution to each flask and mix well.

    • Heat the flasks in a water bath at 70°C for 20 minutes.

    • Cool the flasks to room temperature and complete the volume to 10 mL with methanol.

  • Spectrophotometric Measurement :

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), 468 nm, against a reagent blank prepared simultaneously.[8]

    • Plot the absorbance versus the final concentration (µg/mL) to construct the calibration curve.

Quantitative Data Summary for Penicillamine

ParameterValueReference
λmax468 nm[8]
pH10.5[8]
Temperature / Time70°C / 20 min
Linearity Range1 - 15 µg/mL[8]
LOD0.11 µg/mL[8]
LOQ0.38 µg/mL[8]
Finasteride
  • Application : Determination of Finasteride in pharmaceutical tablets.

  • Principle : The secondary amine group in Finasteride reacts with NBD-Cl in a basic medium to form a deep brown adduct.[7]

Experimental Protocol

  • Reagent Preparation :

    • NBD-Cl Solution (0.2% w/v) : Dissolve 20 mg of NBD-Cl in 10 mL of acetone.

    • Borate Buffer (pH 11.0) : Prepare as previously described and adjust pH to 11.0.

    • Standard Finasteride Solution (100 µg/mL) : Accurately weigh and dissolve 10 mg of Finasteride in 100 mL of methanol.

  • Calibration Curve Construction :

    • Transfer aliquots of the standard solution into 10 mL volumetric flasks to achieve final concentrations of 25-75 µg/mL.

    • Add 1 mL of borate buffer (pH 11.0) to each flask.

    • Add 1 mL of NBD-Cl solution and mix.

    • Heat the mixtures at 60°C for 15 minutes.

    • After cooling, bring the volume up to the mark with acetone.

  • Spectrophotometric Measurement :

    • Measure the absorbance of the resulting solutions at 467 nm against a reagent blank.[7]

    • Construct the calibration curve by plotting absorbance against concentration.

Quantitative Data Summary for Finasteride

ParameterValueReference
λmax467 nm
pH11.0
Temperature / Time60°C / 15 min
Linearity Range25 - 75 µg/mL
LOD0.17 µg/mL
LOQ0.52 µg/mL[7]

Comparative Data for Various Pharmaceuticals

The NBD-Cl derivatization method has been successfully applied to a wide range of pharmaceuticals. The table below summarizes the key analytical parameters for several drugs, allowing for easy comparison.

Pharmaceuticalλmax (nm)pH / MediumLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Brimonidine Tartrate 4078.51.0 - 16.00.210.65[9]
Fenoterol HBr 4007.25 - 300.24-[10]
L-Dopa 54412.01 - 12--
α-Difluoromethylornithine 478-5 - 300.90-
Baclofen 465Non-aqueous5 - 70--[11]
Fexofenadine HCl 469Non-aqueous10 - 50--[11]
Befunolol HCl 523Methanol5.2 - 41.6*--[12]
Cephalosporins 390NaOH5 - 1600.29 - 5.870.88 - 17.78[10][13]

*Concentration range for Befunolol HCl was originally in Molarity (15.25 x 10⁻⁶ to 122.04 x 10⁻⁶ M) and has been converted for comparison.

Key Considerations and Optimization

  • pH : The reaction is highly pH-dependent. An alkaline medium is required to deprotonate the amine group, enhancing its nucleophilicity. The optimal pH varies between drugs and must be established during method development.[4][10]

  • Temperature and Time : Heating is often employed to accelerate the derivatization process. Optimal temperature and reaction time should be investigated to ensure complete reaction without degradation of the drug or the product.[12]

  • NBD-Cl Concentration : A sufficient excess of NBD-Cl is necessary to ensure the reaction goes to completion. However, a very high concentration can lead to increased background absorbance due to hydrolysis of the reagent.[4][14]

  • Solvent : The choice of solvent can influence the reaction rate and the stability and spectral properties of the final product. Methanol, ethanol, and acetone are commonly used.[8][12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 7-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of benzothiazole derivatives like 7-Nitrobenzo[d]thiazol-2(3H)-one?

A1: The synthesis of benzothiazole cores often involves the reaction of 2-aminothiophenol derivatives with various reagents. For this compound, a plausible starting material would be 2-amino-6-nitrothiophenol, which would then be cyclized. Alternatively, functionalization of a pre-existing benzo[d]thiazol-2(3H)-one core is another common strategy.[1][2]

Q2: How do I choose an appropriate solvent for my reaction?

A2: Solvent choice is critical and depends on the specific reaction mechanism. Polar aprotic solvents like DMF and DMSO are often used for nucleophilic substitution reactions.[3][4] For reactions involving different starting materials, other solvents such as ethanol or glacial acetic acid have been employed.[5][6] It is recommended to screen a range of solvents with varying polarities to determine the optimal choice for your specific reaction.

Q3: What is the typical temperature range for synthesizing benzothiazole derivatives?

A3: Reaction temperatures can vary significantly based on the specific transformation. Some reactions proceed at room temperature (25 °C), while others may require heating to reflux, with temperatures reaching up to 140 °C.[3][4][7] Optimization studies often involve screening a range of temperatures to find the best balance between reaction rate and byproduct formation.

Q4: Is a catalyst always necessary?

A4: Not always. Some syntheses of thiazole derivatives can be performed catalyst-free, sometimes utilizing microwave assistance.[7] However, for other transformations, catalysts such as zinc chloride or the use of an oxidant like Selectfluor may be required to facilitate the reaction.[2][3] The necessity of a catalyst will be dictated by the specific synthetic route you are employing.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield - Incorrect reaction temperature- Inappropriate solvent- Inactive catalyst or reagent- Insufficient reaction time- Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).- Test a variety of solvents with different polarities.- Ensure the purity and activity of all starting materials and catalysts.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Byproducts - Reaction temperature is too high- Incorrect stoichiometry of reactants- Presence of impurities in starting materials- Lower the reaction temperature.- Carefully control the addition rate of reagents.- Purify all starting materials before use.- Consider using a milder catalyst or reagent.
Reaction Stalls Before Completion - Deactivation of the catalyst- Reversible reaction equilibrium- Poor solubility of reactants- Add a fresh portion of the catalyst.- Consider removing a byproduct (e.g., water) to drive the reaction forward.- Screen for a solvent in which all reactants are fully soluble at the reaction temperature.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent- Similar polarity of product and byproducts- Use a different solvent for extraction.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system.

Experimental Protocols & Data

While specific protocols for this compound are unavailable, the following table summarizes general conditions found for the synthesis of related benzothiazole derivatives, which can serve as a starting point for optimization.

Derivative Type Reactants Solvent Temperature Time Catalyst/Reagent Reference
Substituted BenzothiazolesAromatic amines, elemental sulfurDMSO140 °C-None (DMSO as oxidant)[4]
2-Substituted Benzothiazoles2-aminobenzothiazole, aromatic aldehydesMethanolReflux5 hGlacial Acetic Acid[2]
Thiazolidinones from BenzothiazoleSubstituted benzothiazole imine, mercaptoacetic acidEthanolReflux8 hZinc Chloride[2]
Trisubstituted ThiazolesArylglyoxals, dicarbonyls, thioamidesWater130 °C15 minNone (Microwave)[7]
Oxidized Benzo[d]isothiazol-3(2H)-ones2-butylbenzo[d]isothiazol-3(2H)-oneH₂O/DMF (9:1)25 °C1 hSelectfluor[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Optimization prep_reactants Prepare Reactants & Solvents setup_reaction Set up Reaction Apparatus prep_reactants->setup_reaction run_reaction Run Reaction under Initial Conditions setup_reaction->run_reaction monitor_progress Monitor Progress (TLC/LC-MS) run_reaction->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction Upon completion extract_product Extract Product quench_reaction->extract_product purify_product Purify Product (Chromatography/Recrystallization) extract_product->purify_product analyze_product Analyze Product (NMR, MS) purify_product->analyze_product evaluate_yield Evaluate Yield & Purity analyze_product->evaluate_yield optimize Optimize Conditions (Temperature, Solvent, etc.) evaluate_yield->optimize If necessary optimize->run_reaction Iterate

Caption: General experimental workflow for reaction optimization.

troubleshooting_workflow start Reaction Issue Identified (e.g., Low Yield) check_purity Are all starting materials pure? start->check_purity purify Purify starting materials check_purity->purify No check_conditions Are reaction conditions appropriate? check_purity->check_conditions Yes purify->check_conditions optimize_temp Screen different temperatures check_conditions->optimize_temp No optimize_solvent Screen different solvents check_conditions->optimize_solvent No optimize_reagents Check stoichiometry and reagent activity check_conditions->optimize_reagents No check_time Is reaction time sufficient? check_conditions->check_time Yes optimize_temp->check_time optimize_solvent->check_time optimize_reagents->check_time time_study Perform a time-course study check_time->time_study No end Problem Resolved check_time->end Yes time_study->end

Caption: Logical workflow for troubleshooting common reaction issues.

References

troubleshooting low fluorescence signal with 7-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Nitrobenzo[d]thiazol-2(3H)-one. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this fluorescent probe in their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues users may encounter, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my fluorescence signal weak or completely absent?

A low or absent fluorescence signal is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting this problem:

  • Environmental Polarity: The fluorescence quantum yield of many benzothiazole derivatives is highly dependent on the solvent environment. In aqueous or highly polar solvents, the fluorescence can be minimal.[1] For optimal signal, consider using a less polar solvent if your experimental conditions permit, or ensure the probe is in a hydrophobic environment (e.g., bound to a protein).

  • Probe Concentration: The concentration of the probe may be too low. It is recommended to perform a titration to determine the optimal concentration for your specific application.

  • Reaction Inefficiency with Thiols: If you are labeling cysteine residues, ensure the reaction conditions are optimal. The reaction of thiol-reactive probes is pH-dependent, with alkaline conditions generally favoring the reaction.[2]

  • Photobleaching: Exposure to intense light can cause the fluorophore to photobleach, leading to a diminished signal. Minimize light exposure by storing the probe in the dark and using appropriate filters and minimal excitation light during imaging.

  • Probe Degradation: Ensure the probe has been stored correctly, protected from light and moisture, to prevent degradation.

Q2: I'm observing high background fluorescence. What could be the cause?

High background can obscure your signal and make data interpretation difficult. Consider the following:

  • Excess Unbound Probe: Insufficient washing steps after the labeling reaction can leave a high concentration of unbound probe, contributing to background fluorescence. Optimize your washing protocol to ensure complete removal of the unbound probe.

  • Non-Specific Binding: The probe may be binding non-specifically to other molecules or surfaces in your sample. To mitigate this, you can:

    • Include a blocking step in your protocol (e.g., using Bovine Serum Albumin - BSA).

    • Add a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers to reduce non-specific interactions.

  • Autofluorescence: Biological samples often contain endogenous fluorophores that can contribute to background. To check for this, examine an unstained control sample under the same imaging conditions. If autofluorescence is an issue, you may need to use spectral unmixing techniques or choose a fluorophore with a different spectral profile.

Q3: The fluorescence signal is fading too quickly during imaging. How can I prevent this?

Rapid signal loss during imaging is typically due to photobleaching. Here are some strategies to minimize this effect:

  • Use an Antifade Reagent: Mount your samples in a commercially available antifade mounting medium.

  • Minimize Excitation Exposure: Use the lowest possible excitation light intensity that still provides a detectable signal. Reduce the exposure time and the frequency of image acquisition.

  • Use Neutral Density Filters: These filters can be used to attenuate the excitation light intensity.

  • Work Quickly: Plan your imaging session to acquire the necessary data as efficiently as possible to minimize the total light exposure.

Q4: Are there any known chemical interferents for assays using this compound?

Yes, certain chemical species can interfere with the performance of this probe:

  • Reducing Agents: Strong reducing agents can potentially reduce the nitro group on the benzothiazole ring, which may alter its fluorescent properties. If a reducing agent is necessary for your experiment (e.g., DTT to maintain protein function), its concentration should be optimized.

  • Other Nucleophiles: Besides thiols, other strong nucleophiles present at high concentrations in your sample could potentially react with the probe, leading to a decrease in the specific signal.

Quantitative Data

The fluorescence quantum yield of benzothiazole derivatives is highly sensitive to the solvent environment. The following table summarizes the fluorescence quantum yield (Φ) of structurally related benzothiazole-difluoroborates in different solvents to illustrate this dependency. While not specific to this compound, this data provides a general indication of the expected behavior.

SolventDielectric Constant (ε)Refractive Index (n)Fluorescence Quantum Yield (Φ) of a representative Benzothiazole Derivative
Chloroform4.811.4460.880
Dichloromethane8.931.4240.575
Ethyl Acetate6.021.372Data not available, but expected to be high
Ethanol24.551.361Data not available, but expected to be moderate
Water80.11.333Expected to be very low

Data adapted from a study on benzothiazole-difluoroborates and serves as an illustrative example of the solvent-dependent fluorescence of this class of compounds.[3]

Experimental Protocols

Below are detailed methodologies for common applications of thiol-reactive fluorescent probes like this compound.

Protocol 1: General Protein Labeling

This protocol provides a general procedure for labeling proteins with thiol-reactive probes.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, optional)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is already in a different buffer, perform a buffer exchange.

  • Prepare the Probe Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently stirring the protein solution, slowly add a 5-20 fold molar excess of the dissolved probe. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): To stop the labeling reaction, add a final concentration of 50-100 mM of a small molecule thiol like β-mercaptoethanol or dithiothreitol (DTT). Alternatively, hydroxylamine can be used to quench amine-reactive probes, and a similar principle of quenching unreacted probe can be applied.

  • Purification: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, perform extensive dialysis against PBS.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the probe at its maximum absorbance wavelength.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Thiol Detection in Solution

This protocol outlines a method for detecting free thiols in a solution.

Materials:

  • Sample containing thiols

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Standard thiol solution (e.g., L-cysteine or glutathione) for generating a standard curve

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Standards: Prepare a series of known concentrations of the standard thiol (e.g., 0-100 µM) in the assay buffer.

  • Prepare the Probe Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 1-10 mM. Dilute the stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined experimentally.

  • Reaction: a. To a microplate well or a cuvette, add your sample and the prepared standards. b. Add the probe solution to each well or cuvette. c. Incubate at room temperature for 5-30 minutes, protected from light. The optimal incubation time may vary.

  • Fluorescence Measurement: Measure the fluorescence intensity using an appropriate excitation and emission wavelength for the probe-thiol adduct.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use the standard curve to determine the concentration of thiols in your samples.

Visualizations

Troubleshooting Logic for Low Fluorescence Signal

Troubleshooting_Low_Signal cluster_probe Probe Issues cluster_reaction Reaction Conditions cluster_instrument Instrumentation start Low Fluorescence Signal check_probe Check Probe Integrity & Concentration start->check_probe check_reaction Verify Reaction Conditions start->check_reaction check_instrument Validate Instrument Settings start->check_instrument check_environment Assess Local Environment start->check_environment check_bleaching Investigate Photobleaching start->check_bleaching probe_degraded Degraded Probe? (Improper Storage) check_probe->probe_degraded probe_conc Concentration Too Low? check_probe->probe_conc ph_issue Suboptimal pH? check_reaction->ph_issue incubation_issue Incorrect Incubation Time/Temp? check_reaction->incubation_issue wavelengths Incorrect Ex/Em Wavelengths? check_instrument->wavelengths instrument_settings Gain/Exposure Too Low? check_instrument->instrument_settings env_polarity High Polarity Environment? check_environment->env_polarity bleaching Photobleaching? check_bleaching->bleaching sol1 Use fresh probe probe_degraded->sol1 sol2 Titrate probe concentration probe_conc->sol2 sol3 Adjust pH (typically alkaline for thiols) ph_issue->sol3 sol4 Optimize incubation parameters incubation_issue->sol4 sol5 Consult probe's spectral data wavelengths->sol5 sol6 Increase gain or exposure time instrument_settings->sol6 sol7 Use less polar solvent if possible env_polarity->sol7 sol8 Use antifade, reduce exposure bleaching->sol8 Protein_Labeling_Workflow prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction 3. Labeling Reaction (1-2 hours at RT, in dark) prep_protein->reaction prep_probe 2. Prepare Probe Solution (10 mg/mL in DMSO/DMF) prep_probe->reaction purification 4. Purification (Size-Exclusion Chromatography or Dialysis) reaction->purification analysis 5. Analysis (Spectrophotometry for Degree of Labeling) purification->analysis storage 6. Storage (-20°C or -80°C, protected from light) analysis->storage Thiol_Detection_Pathway probe Non-fluorescent Probe adduct Fluorescent Probe-Thiol Adduct probe->adduct + thiol Thiol (e.g., Cysteine) thiol->adduct Reacts with signal Emitted Fluorescence adduct->signal Emits light Excitation Light light->adduct

References

reducing background noise in 7-Nitrobenzo[d]thiazol-2(3H)-one experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in experiments involving 7-Nitrobenzo[d]thiazol-2(3H)-one and related NBD compounds.

Troubleshooting Guides

High background fluorescence is a common issue in assays utilizing this compound. This guide is designed to help you identify the source of the noise and provides actionable solutions to improve your signal-to-noise ratio.

Problem: High Background Fluorescence

High background can obscure your specific signal, leading to inaccurate quantification and false positives. The following are potential causes and their corresponding solutions.

1. Cause: Excess, Unbound Probe

  • Solution: Optimize the concentration of this compound. A high concentration of the probe can lead to a significant amount of unbound molecules that contribute to the background. Perform a concentration titration to find the optimal balance between signal intensity and background. Additionally, ensure thorough washing steps after incubation to remove any unbound probe.[1][2]

2. Cause: Non-Specific Binding

  • Solution: The reactive nature of NBD compounds can lead to non-specific binding to proteins or other cellular components.[3][4] To mitigate this, consider the following:

    • Blocking: Use a blocking agent such as bovine serum albumin (BSA) to saturate non-specific binding sites.

    • pH Control: The reaction of NBD probes with thiols is pH-dependent. Performing the reaction at a near-neutral pH (around 7.0-7.5) can enhance selectivity for thiols over amines, which are more reactive at higher pH values.[5]

    • Hydrophobicity: The hydrophobicity of the dye can influence non-specific binding. If possible, select a more hydrophilic variant of the NBD probe to minimize this effect.[3]

3. Cause: Autofluorescence

  • Solution: Biological samples often exhibit natural fluorescence (autofluorescence), which can contribute to background noise.[2]

    • Unstained Control: Always include an unstained control sample to determine the level of autofluorescence in your experiment.

    • Spectral Separation: If possible, choose a fluorophore with excitation and emission spectra that are distinct from the autofluorescence of your sample. NBD derivatives fluoresce in the green region of the spectrum; if autofluorescence is high in this region, consider alternative probes.

4. Cause: Environmental Sensitivity of the Probe

  • Solution: The fluorescence of NBD compounds is highly sensitive to the polarity of their environment. They are weakly fluorescent in aqueous (polar) environments and highly fluorescent in hydrophobic (non-polar) environments.[6][7] This property can be a source of background if the probe non-specifically associates with hydrophobic pockets in your sample.

    • Solvent Choice: Be mindful of the solvents used in your assay. The presence of organic solvents can significantly alter the fluorescence of unbound NBD.[8][9]

    • Buffer Composition: Ensure that your buffer components do not interfere with the assay. Some detergents, even at low concentrations, can create hydrophobic microenvironments that enhance the fluorescence of unbound probe.[10]

5. Cause: Probe Degradation

  • Solution: NBD conjugates can be unstable over time, potentially leading to the release of the fluorescent tag or its migration to other molecules.[11]

    • Fresh Reagents: Prepare stock solutions of the this compound probe fresh for each experiment.

    • Storage: Store the probe and its conjugates protected from light and at the recommended temperature to minimize degradation.[5][12]

Logical Workflow for Troubleshooting High Background

The following diagram illustrates a step-by-step approach to diagnosing and resolving high background noise.

G start High Background Observed check_unbound Check for Unbound Probe start->check_unbound optimize_conc Optimize Probe Concentration check_unbound->optimize_conc If suspected improve_wash Improve Washing Steps optimize_conc->improve_wash check_nonspecific Evaluate Non-Specific Binding improve_wash->check_nonspecific add_blocking Add Blocking Agent (e.g., BSA) check_nonspecific->add_blocking If suspected optimize_ph Optimize Reaction pH add_blocking->optimize_ph check_autofluorescence Assess Autofluorescence optimize_ph->check_autofluorescence unstained_control Run Unstained Control check_autofluorescence->unstained_control If suspected check_environment Consider Environmental Effects unstained_control->check_environment buffer_control Run Buffer-Only Control check_environment->buffer_control If suspected check_stability Investigate Probe Stability buffer_control->check_stability fresh_probe Use Freshly Prepared Probe check_stability->fresh_probe If suspected resolved Background Reduced fresh_probe->resolved G cluster_reactants Reactants cluster_products Products Probe This compound LabeledProtein Fluorescent Labeled Protein Probe->LabeledProtein ProteinThiol Protein-SH ProteinThiol->LabeledProtein Nucleophilic Attack

References

common issues with 7-Nitrobenzo[d]thiazol-2(3H)-one stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of 7-Nitrobenzo[d]thiazol-2(3H)-one. The information provided is based on general chemical principles of related compounds, including nitroaromatics, benzothiazoles, and lactams, due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation.

Q2: Is this compound sensitive to light?

A2: Yes, based on the properties of nitroaromatic and benzothiazole compounds, this compound is likely sensitive to light. Exposure to UV or ambient light can potentially lead to photodegradation. Therefore, it is crucial to store the compound in an amber or opaque container and to minimize its exposure to light during handling and experiments.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent depends on the specific application. For short-term use, aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used for dissolving benzothiazole derivatives. It is recommended to prepare solutions fresh and store them protected from light. For applications requiring aqueous buffers, it is important to consider the pH and potential for hydrolysis.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this compound is generally not recommended for long periods. If storage is necessary, prepare the solution in a high-quality, dry aprotic solvent, protect it from light, and store at low temperatures (e.g., -20 °C). Before use, it is advisable to verify the integrity of the compound, for example, by analytical techniques like HPLC or LC-MS.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound activity or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark, and tightly sealed container. 2. Check Solution Age: If using a pre-made solution, prepare a fresh solution from solid material. 3. Assess Purity: If possible, check the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, NMR).
Color change of the solid compound (e.g., darkening). Possible degradation due to exposure to light, air (oxidation), or moisture.1. Minimize Exposure: Handle the compound under subdued light and an inert atmosphere if possible. 2. Ensure Dryness: Store the compound in a desiccator to prevent moisture uptake. 3. Consider Purity: A color change may indicate the formation of degradation products. Purity analysis is recommended.
Precipitation or cloudiness in a solution. Poor solubility, solvent degradation, or compound degradation leading to insoluble byproducts.1. Confirm Solubility: Check the solubility of the compound in the chosen solvent at the desired concentration. Sonication may aid dissolution. 2. Use High-Purity Solvents: Ensure the solvent is of high purity and free of water. 3. Prepare Fresh Solutions: Avoid using old solutions where the solvent may have degraded or absorbed water.
Inconsistent results between different batches of the compound. Variation in purity or degradation of one batch.1. Perform Quality Control: Analyze the purity of each batch upon receipt. 2. Standardize Storage: Ensure all batches are stored under the same recommended conditions.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the known reactivity of its functional groups. These are hypothetical pathways and would require experimental validation.

Hydrolysis A This compound B 2-Amino-5-nitrobenzenethiol A->B Hydrolysis (e.g., strong base) C Carbon Dioxide B->C Further Decomposition

Fig. 1: Hypothetical hydrolytic degradation pathway.

Photodegradation A This compound B Excited State A->B Light (hν) C Radical Intermediates B->C Intersystem Crossing D Polymeric Products or Ring-Opened Species C->D Reaction with O2 or other molecules Reduction A This compound B 7-Aminobenzo[d]thiazol-2(3H)-one A->B Reduction (e.g., Na2S2O4, H2/Pd)

Technical Support Center: 7-Nitrobenzo[d]thiazol-2(3H)-one Thiol-Reactive Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocol refinement, troubleshooting guides, and frequently asked questions for assays utilizing 7-Nitrobenzo[d]thiazol-2(3H)-one. Due to the absence of a standardized, named assay for this specific compound in current literature, this guide presents a hypothetical, yet plausible, application based on the known reactivity of similar compounds. The proposed assay leverages this compound as a fluorogenic reporter for enzymatic reactions that produce a free thiol group.

Hypothetical Assay Principle

This protocol describes a fluorometric assay for measuring the activity of a hypothetical enzyme, "Thiolase-X," which catalyzes the cleavage of a substrate, "Substrate-S," to yield a product with a free thiol group (Product-SH). The liberated thiol group then reacts with the non-fluorescent this compound to produce a highly fluorescent conjugate. The rate of fluorescence increase is directly proportional to the Thiolase-X activity.

Reaction Mechanism

sub Substrate-S enzyme Thiolase-X sub->enzyme 1. Binding prod_sh Product-SH nbt_s Fluorescent Conjugate prod_sh->nbt_s 3. Reaction prod_p Product-P nbt This compound (Non-fluorescent) nbt->nbt_s enzyme->prod_sh 2. Catalysis enzyme->prod_p prep_reagents 1. Prepare Reagents (Reporter, Substrate, Enzyme) prep_mix 2. Prepare Reaction Master Mix (Buffer + Reporter) prep_reagents->prep_mix pipette_plate 3. Pipette Master Mix into 96-well plate prep_mix->pipette_plate add_substrate 4. Add Substrate-S to wells pipette_plate->add_substrate add_enzyme 5. Add Thiolase-X to wells (initiate reaction) add_substrate->add_enzyme read_plate 6. Read Fluorescence (kinetic mode) add_enzyme->read_plate analyze 7. Analyze Data (calculate reaction rates) read_plate->analyze start Problem Encountered high_bg High Background Fluorescence start->high_bg low_signal Low or No Signal start->low_signal non_linear Non-Linear Rate start->non_linear check_auto Check Substrate Autohydrolysis high_bg->check_auto Is 'no enzyme' control high? check_reagents Check Reagent Contamination high_bg->check_reagents Is buffer blank high? check_enzyme Verify Enzyme Activity low_signal->check_enzyme Is positive control working? check_wv Optimize Wavelengths low_signal->check_wv reduce_enzyme Reduce Enzyme Concentration non_linear->reduce_enzyme Does curve plateau quickly? check_photobleach Check for Photobleaching non_linear->check_photobleach

Technical Support Center: 7-Nitrobenzo[d]thiazol-2(3H)-one (NBD) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize photobleaching of NBD conjugates during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-Nitrobenzo[d]thiazol-2(3H)-one (NBD) and why is it used?

This compound (NBD) is a small, uncharged, and environmentally sensitive fluorophore. Its fluorescence is highly dependent on the polarity of its surrounding environment; it is virtually non-fluorescent in aqueous (polar) media but becomes brightly fluorescent in hydrophobic (nonpolar) environments like cell membranes.[1][2] This property, along with its moderate photostability, makes it an excellent probe for studying lipid transport, membrane dynamics, and protein-ligand interactions in biochemical and cell-based assays.[1]

Q2: What is photobleaching and why is it a problem for NBD conjugates?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3] This process leads to a loss of fluorescent signal, which can compromise image quality, limit the duration of time-lapse experiments, and skew quantitative data.[3][4] Like all fluorophores, NBD conjugates are susceptible to photobleaching, which is primarily caused by the generation of reactive oxygen species (ROS) when the dye is in an excited state.[5][6]

Q3: What are the primary strategies to minimize photobleaching of NBD conjugates?

There are three main strategies to combat photobleaching:

  • Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[3][7]

  • Use Antifade Reagents: Incorporate chemical agents into your sample mounting or imaging media that protect the fluorophore from photochemical damage.[5][7]

  • Choose the Right Instrumentation: Utilize microscope systems and detectors that are highly sensitive, requiring less excitation light to achieve a good signal-to-noise ratio.

Q4: Which antifade reagent is best for NBD conjugates?

The choice of antifade reagent depends on whether you are performing live-cell or fixed-cell imaging. Most antifade reagents work by scavenging reactive oxygen species (ROS).[5][8]

  • For Fixed Cells: Hard-setting mounting media containing antifade reagents are ideal for preserving samples for long-term storage and imaging.[9] Commercial reagents like ProLong™ Gold are effective and ready to use.[10] Common chemical agents include p-Phenylenediamine (PPD) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][11]

  • For Live Cells: Cell-permeable, non-toxic antioxidants are required. Trolox, a vitamin E derivative, is a popular choice for live-cell imaging as it effectively reduces blinking and bleaching.[5] n-Propyl gallate (NPG) can also be used, but it may have anti-apoptotic properties that could interfere with the biological process under study.[8][11]

Q5: Can I prepare my own antifade mounting medium?

Yes, you can prepare your own antifade medium. A common recipe involves dissolving an antifade agent like p-Phenylenediamine (PPD) or n-Propyl gallate (NPG) in a glycerol-based buffer. However, it is crucial to control the pH, as the effectiveness of many agents is pH-dependent.[11] For consistency and convenience, commercially formulated antifade reagents are often recommended.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Signal Fading 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. No or ineffective antifade reagent is being used. 4. Objective has a very high numerical aperture (NA), collecting too much light.1. Reduce laser power or use a neutral density (ND) filter to decrease illumination intensity.[3] 2. Decrease camera exposure time or increase scan speed on a confocal microscope. 3. Use a fresh, validated antifade mounting medium for fixed cells (e.g., ProLong™ Gold) or an appropriate reagent for live cells (e.g., Trolox).[5][10] 4. While high NA is good for resolution, balance it with the minimum required light intensity.
No or Very Weak Initial Signal 1. Incorrect filter set is being used. 2. NBD conjugate is in an aqueous, polar environment. 3. The NBD conjugate concentration is too low. 4. The shutter or light path is not open. 5. The sample is out of focus.1. Ensure your microscope's excitation and emission filters are appropriate for NBD (Excitation max ~460-485 nm, Emission max ~530-540 nm).[12] 2. Confirm that the NBD conjugate has partitioned into a hydrophobic environment (e.g., a cell membrane). NBD fluorescence is very dim in water.[1][2] 3. Optimize the staining concentration of your NBD conjugate. 4. Check the microscope hardware to ensure the light path to the sample and detector is unobstructed.[13][14] 5. Focus on the sample using transmitted light first before switching to fluorescence to minimize exposure.[3]
High Background / Low Contrast 1. Autofluorescence from cells or medium. 2. Antifade reagent is autofluorescent or has gone bad. 3. Non-specific binding of the NBD conjugate.1. Image an unstained control sample to assess autofluorescence. If problematic, use a buffer or medium with low background fluorescence (e.g., FluoroBrite™ DMEM for live cells). 2. Some reagents like PPD can darken and cause background if the pH is too low or if they are old.[11] Use fresh reagents. 3. Optimize washing steps after staining to remove unbound probe.[15]
Image Appears Blurry or Unclear 1. Objective lens is dirty. 2. Incorrect coverslip thickness is being used. 3. Sample has shrunk or been damaged by the mounting medium.1. Clean the objective lens with appropriate lens paper and cleaning solution.[13] 2. Use high-performance coverslips with the correct thickness for your objective (usually No. 1.5, 0.17 mm). 3. Some hard-setting mounting media can cause sample shrinkage over time.[11] Image within a few days of mounting or use a non-hardening medium for delicate samples.

Quantitative Data

The effectiveness of strategies to minimize photobleaching can be quantified. While specific data for NBD is often application-dependent, the following table summarizes the expected impact of various interventions.

Parameter Standard Conditions Optimized Conditions Fold Improvement (Approx.) Reference
Photobleaching Rate High Illumination, No AntifadeLow Illumination, With Antifade2 - 10x[6]
Fluorescence Half-life Seconds to a few minutesSeveral minutes or longerVaries[16]
Usable Imaging Time < 1 minute> 5-10 minutes> 5x[5][10]

Note: Fold improvement is an estimate based on general principles of fluorescence microscopy and may vary significantly based on the specific NBD conjugate, sample type, and microscope system.

Experimental Protocols

Protocol 1: Imaging NBD-Labeled Fixed Cells with Antifade Mounting Medium

This protocol is for mounting fixed cells stained with an NBD conjugate to minimize photobleaching during imaging and storage.

  • Cell Seeding & Staining: Grow cells on coverslips to the desired confluency. Stain with your NBD conjugate according to your established protocol.

  • Fixation: Fix the cells, for example, with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the coverslips 3 times with PBS for 5 minutes each to remove the fixative and any unbound probe.

  • Mounting:

    • Carefully remove a coverslip from the washing buffer using fine-tipped forceps.

    • Wick away excess PBS from the edge of the coverslip with a laboratory wipe, being careful not to touch the cell-side.

    • Place a small drop (5-10 µL) of an antifade mounting medium (e.g., ProLong™ Gold) onto a clean microscope slide.[10]

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles.

  • Curing: Allow the mounting medium to cure. For many hard-setting reagents, this involves leaving the slide in the dark at room temperature for 24 hours.[10] This step is crucial for the antifade components to become fully effective and for the refractive index to stabilize.

  • Sealing (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Imaging: Image the slide using appropriate laser lines and filters for NBD. Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.

Protocol 2: Live-Cell Imaging of NBD Conjugates

This protocol provides guidelines for imaging dynamic processes in living cells using NBD probes while minimizing phototoxicity and photobleaching.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Staining:

    • Replace the culture medium with a low-background imaging buffer or medium (e.g., HBSS or FluoroBrite™ DMEM).

    • Add the NBD conjugate at the desired final concentration. For lipid analogs like NBD C6-ceramide, this is often done as a complex with BSA.[15]

    • Incubate under the conditions required for your experiment (e.g., 30 minutes at 4°C, followed by a chase at 37°C).[15]

  • Adding Antifade Reagent: If using a live-cell compatible antifade reagent, add it to the imaging medium just before imaging. For example, add Trolox to a final concentration of 100-500 µM.

  • Microscope Setup:

    • Use a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Use a highly sensitive camera (e.g., sCMOS or EMCCD) to minimize the required excitation light.

  • Imaging Protocol:

    • Locate the cells of interest using transmitted light (e.g., DIC or phase contrast) to avoid unnecessary fluorescence exposure.[3]

    • Acquire images using the lowest laser power that yields an acceptable signal.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of your biological process.

    • If possible, use controlled light exposure techniques that illuminate only the area being imaged.[6]

Visualizations

troubleshooting_workflow start Start: Photobleaching Observed q1 Is this a live or fixed cell experiment? start->q1 live_path Optimize Live-Cell Imaging q1->live_path Live fixed_path Optimize Fixed-Cell Imaging q1->fixed_path Fixed q2_live Using live-cell antifade (e.g., Trolox)? live_path->q2_live q2_fixed Using antifade mounting medium? fixed_path->q2_fixed add_antifade_live Add Trolox or NPG to media q2_live->add_antifade_live No q3 Are microscope settings optimized? q2_live->q3 Yes use_antifade_fixed Use ProLong Gold or similar; cure 24h q2_fixed->use_antifade_fixed No q2_fixed->q3 Yes add_antifade_live->q3 use_antifade_fixed->q3 optimize_settings Reduce laser power/exposure time. Increase camera gain/binning. q3->optimize_settings No end Problem Minimized q3->end Yes optimize_settings->end

Caption: A workflow for troubleshooting NBD photobleaching.

antifade_mechanism cluster_0 Photobleaching Process cluster_1 Antifade Intervention Excitation Excitation Light (Photon) NBD_Ground NBD (Ground State) Excitation->NBD_Ground NBD_Excited NBD* (Excited State) NBD_Ground->NBD_Excited Absorption Bleached_NBD Bleached NBD (Non-fluorescent) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) NBD_Excited->ROS Intersystem Crossing + O₂ Fluorescence Fluorescence NBD_Excited->Fluorescence ROS->NBD_Ground Attacks & Destroys Antifade Antifade Reagent (e.g., Trolox) ROS->Antifade Intercepted Quenched_ROS Neutralized Species Antifade->Quenched_ROS Scavenges

Caption: Mechanism of photobleaching and antifade reagents.

References

overcoming solubility issues of 7-Nitrobenzo[d]thiazol-2(3H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 7-Nitrobenzo[d]thiazol-2(3H)-one in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound and why is it difficult to dissolve in aqueous buffers?

A: The parent compound, Benzo[d]thiazol-2(3H)-one, is known to be insoluble in water and soluble in organic solvents like alcohol and ether.[1] The addition of an electron-withdrawing nitro group to the benzothiazole ring system generally decreases aqueous solubility further. This poor solubility is attributed to its hydrophobic aromatic structure and crystalline nature. In experimental settings, this often leads to precipitation when diluting a concentrated organic stock solution into an aqueous buffer, which can result in inaccurate concentration measurements and unreliable assay results.[2]

Q2: I am seeing precipitation when I dilute my DMSO stock solution into my assay buffer. What is the first thing I should check?

A: The most common cause of precipitation is the final concentration of the organic solvent (like DMSO) in your aqueous buffer being too low to maintain the compound's solubility at the desired working concentration.

  • Check Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[3] However, this low percentage may be insufficient to keep the compound in solution.

  • Dilution Method: Avoid diluting the stock solution in a single step into the buffer. A stepwise, or serial, dilution can sometimes prevent the compound from crashing out of solution.[3] It is preferable to mix DMSO stock dilutions directly with the final assay media, as proteins and other components in the media can help maintain the solubility of low-solubility compounds.[2]

Below is a troubleshooting workflow to address solubility issues.

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso High DMSO may be toxic. Lower concentration or use alternative method. check_dmso->reduce_dmso Yes increase_solubility Explore Solubility Enhancement Methods check_dmso->increase_solubility No method1 Method 1: pH Adjustment increase_solubility->method1 method2 Method 2: Co-Solvents increase_solubility->method2 method3 Method 3: Cyclodextrins increase_solubility->method3

Caption: General troubleshooting workflow for compound precipitation.

Troubleshooting Guides

Issue 1: Standard DMSO stock dilution is not working.

If reducing the final concentration of your compound or optimizing the dilution protocol is not feasible or effective, you may need to employ solubility enhancement techniques.

Solution A: Use of Co-solvents

Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][5]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Select Co-solvents: Choose a panel of biocompatible co-solvents to test. Common choices include Ethanol, Polyethylene Glycol 400 (PEG 400), and Glycerol.[]

  • Prepare Test Buffers: Prepare your aqueous assay buffer containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Test Dilution: Add a small aliquot of your DMSO stock solution to each test buffer to reach your desired final compound concentration. Ensure the final DMSO concentration remains constant across all conditions (and ideally below 0.5%).

  • Observe and Quantify: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at room temperature or 37°C). For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

  • Validate in Assay: Once you identify a co-solvent system that maintains solubility, validate it in your biological assay by running a solvent-only control to ensure the co-solvent does not interfere with the experimental results.

Table 1: Common Co-solvents for Aqueous Buffers

Co-solvent Typical Final Concentration Notes
Dimethyl Sulfoxide (DMSO) < 0.5% Standard for stock solutions; can be toxic to cells at higher concentrations.[3]
Ethanol 1-5% A commonly used co-solvent that can improve solubility of nonpolar drugs.[]
Polyethylene Glycol 400 (PEG 400) 1-10% Effective for parenteral dosage forms and can solubilize nonpolar compounds.[5]

| Glycerol | 1-10% | A viscous co-solvent that is generally well-tolerated in biological systems.[5] |

Solution B: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.[7] this compound contains an N-H proton in the thiazolone ring, which is expected to be weakly acidic. The presence of the electron-withdrawing nitro group increases this acidity. By raising the pH of the buffer, this proton can be removed (deprotonation), forming a more polar—and therefore more water-soluble—anionic salt.[8][9]

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers whose pKa is close to the desired pH.

  • Add Compound: Add an excess of solid this compound to a small volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium (thermodynamic solubility).[2]

  • Separate and Measure: Filter or centrifuge the samples to remove undissolved solid.

  • Quantify: Dilute the clear supernatant in a suitable solvent (like methanol or acetonitrile) and measure the concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot Results: Plot solubility versus pH to determine the optimal pH range for your experiment.

  • Assay Compatibility: Ensure that the optimal pH for solubility is compatible with the stability and function of your biological system (e.g., enzyme, cells).

G cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 8) Insoluble Neutral Form (Insoluble) Soluble Anionic Form (Soluble) Insoluble->Soluble + OH⁻ Soluble->Insoluble + H⁺

Caption: Effect of pH on the ionization and solubility of a weak acid.

Solution C: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high solubility and low toxicity.[11][13]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.

  • Complexation: Add an excess of solid this compound to each HP-β-CD solution.

  • Equilibrate: Shake or sonicate the mixtures until the solution is clear or equilibrium is reached (typically 24-48 hours of shaking).

  • Filter and Quantify: Filter the solutions through a 0.22 µm filter to remove any undissolved compound. Measure the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis spectrophotometry.

  • Determine Optimal Ratio: Identify the lowest concentration of HP-β-CD that achieves the desired compound concentration.

  • Assay Validation: Perform control experiments to confirm that the HP-β-CD does not interfere with your assay.

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex encapsulates

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Table 2: Comparison of Solubility Enhancement Methods

Method Pros Cons Best For...
Co-solvents Simple to implement; many options available.[] Can interfere with assays; may have cellular toxicity. Initial screening; when small increases in solubility are needed.
pH Adjustment Can produce dramatic increases in solubility; cost-effective.[] Only works for ionizable compounds; required pH may not be compatible with the assay.[9] Weakly acidic or basic compounds where the assay can tolerate pH changes.

| Cyclodextrins | Significant solubility enhancement; low toxicity; protects compound from degradation.[10][11] | Can be more expensive; may interfere with compound-target binding in some cases. | Very hydrophobic compounds; in vivo studies; when co-solvents are not viable. |

References

interference from other amino acids in biothiol detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for biothiol detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly the interference from other amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is my biothiol probe showing a response to amino acids that are not thiols?

A1: While many probes are designed for high selectivity towards thiols (cysteine, homocysteine, and glutathione), some may exhibit cross-reactivity with other amino acids, especially at high concentrations of the interfering amino acid. This can be due to several factors:

  • Non-specific binding: The amino acid may interact with the probe through mechanisms other than the intended thiol-specific reaction.

  • Probe instability: The probe itself might be unstable under your experimental conditions, leading to a change in fluorescence that is not dependent on the presence of a biothiol.

  • Contamination: Your amino acid stocks may be contaminated with trace amounts of thiols.

To troubleshoot this, it is recommended to run a control experiment with the suspected interfering amino acid and no biothiol to quantify the extent of the non-specific signal.

Q2: How can I improve the selectivity of my biothiol detection assay?

A2: To enhance selectivity, consider the following strategies:

  • Optimize probe concentration: Using the lowest effective concentration of your probe can minimize non-specific interactions.

  • Adjust reaction time: Some probes react much faster with biothiols than with other amino acids. Optimizing the incubation time can help to maximize the thiol-specific signal while minimizing off-target reactions.[1]

  • pH optimization: The reactivity of both the probe and the thiol group is pH-dependent. Most biothiol detection assays perform optimally at physiological pH (around 7.4). Significant deviations from this can affect selectivity.[2]

  • Choice of probe: Different probes have different reaction mechanisms and thus varying selectivity profiles. Refer to the literature to select a probe that has been demonstrated to have high selectivity against the amino acids present in your sample.

Q3: My fluorescence signal is very low, even in the presence of my target biothiol. What could be the cause?

A3: Low or no signal can be frustrating. Here are some common causes and solutions:

  • Incorrect excitation/emission wavelengths: Ensure your fluorometer or plate reader is set to the correct wavelengths for your specific probe.

  • Probe degradation: Fluorescent probes can be sensitive to light and temperature. Ensure your probe has been stored correctly and handle it according to the manufacturer's instructions.

  • Insufficient probe or biothiol concentration: Verify the concentrations of your probe and sample.

  • Quenching: Components in your sample matrix could be quenching the fluorescence signal. This can be tested by spiking a known amount of your biothiol into the problematic sample and comparing the signal to the same spike in a clean buffer.

  • Incorrect buffer composition: Some buffer components can interfere with the reaction. It is advisable to use the buffer system recommended in the probe's protocol.

Q4: I am observing high background fluorescence in my assay. How can I reduce it?

A4: High background can mask the specific signal from your biothiol. Here are some tips to reduce it:

  • Autofluorescence: Biological samples often contain endogenous fluorescent molecules. It is crucial to measure the fluorescence of a sample blank (containing everything except the probe) to determine the level of autofluorescence.

  • Probe concentration is too high: Titrate your probe to find the optimal concentration that gives a good signal-to-background ratio.

  • Incomplete reaction or probe aggregation: Ensure the probe is fully dissolved and that the reaction has gone to completion.

  • Contaminated reagents or plasticware: Use high-purity solvents and reagents, and ensure that your microplates or cuvettes are clean and suitable for fluorescence measurements.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High signal in negative control (no biothiol) Interference from other amino acids in the sample matrix.1. Run individual controls for each amino acid to identify the interfering species. 2. Refer to the quantitative selectivity data to choose a more specific probe. 3. Optimize reaction conditions (e.g., shorter incubation time) to favor the reaction with biothiols.
Probe instability leading to spontaneous fluorescence.1. Check the stability of your probe in the assay buffer over time. 2. Prepare fresh probe solutions for each experiment. 3. Ensure proper storage of the probe stock solution (e.g., protected from light, appropriate temperature).
Inconsistent results between replicates Pipetting errors.1. Ensure accurate and consistent pipetting, especially for small volumes. 2. Use calibrated pipettes.
Incomplete mixing.1. Mix all components thoroughly after each addition.
Temperature fluctuations.1. Ensure all incubations are performed at a stable and consistent temperature.
Signal drift over time Photobleaching of the fluorescent product.1. Minimize the exposure of your samples to the excitation light. 2. Use an anti-fade reagent if compatible with your assay.
Reaction is not at equilibrium.1. Determine the optimal reaction time by performing a time-course experiment to find when the signal plateaus.
Low signal-to-noise ratio Suboptimal gain settings on the detector.1. Adjust the gain settings on your fluorescence reader to maximize the signal from your positive control without saturating the detector.
High background fluorescence.1. See "High background fluorescence" in the FAQ section.

Quantitative Data on Amino Acid Interference

The selectivity of a biothiol probe is a critical parameter. The following table summarizes the fluorescence response of a representative near-infrared (NIR) probe, NIR-9 , in the presence of various amino acids and other biologically relevant species. The data is presented as the relative fluorescence intensity compared to the signal obtained with cysteine (Cys).

Interfering SpeciesConcentrationRelative Fluorescence Intensity (%)
Cysteine (Cys) 100 µM 100
Glutathione (GSH)100 µM~80
Homocysteine (Hcy)100 µM~90
Alanine (Ala)1 mM< 5
Arginine (Arg)1 mM< 5
Aspartic Acid (Asp)1 mM< 5
Glutamic Acid (Glu)1 mM< 5
Glycine (Gly)1 mM< 5
Histidine (His)1 mM< 5
Isoleucine (Ile)1 mM< 5
Leucine (Leu)1 mM< 5
Lysine (Lys)1 mM< 5
Methionine (Met)1 mM< 5
Phenylalanine (Phe)1 mM< 5
Proline (Pro)1 mM< 5
Serine (Ser)1 mM< 5
Threonine (Thr)1 mM< 5
Tryptophan (Trp)1 mM< 5
Tyrosine (Tyr)1 mM< 5
Valine (Val)1 mM< 5

Note: This data is compiled from literature and is intended for illustrative purposes.[3] The exact values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Quantification of Biothiols in Cell Lysates using a Fluorescent Probe

This protocol provides a general framework for the detection of biothiols in a cellular context. It is essential to optimize the concentrations and incubation times for your specific probe and cell type.

1. Materials and Reagents:

  • Fluorescent biothiol probe (e.g., a commercially available thiol-reactive dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Cell scraper

  • Microcentrifuge

  • Black, clear-bottom 96-well microplate suitable for fluorescence measurements

  • Fluorescence microplate reader

2. Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cell lysate) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing the fluorescence signal.

  • Assay Preparation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the probe in PBS at the desired final concentration.

    • Prepare a standard curve of your target biothiol (e.g., glutathione) in PBS.

  • Fluorescence Measurement:

    • In a 96-well plate, add your cell lysate samples (diluted in PBS if necessary).

    • Add the biothiol standards to separate wells.

    • Add a PBS blank.

    • Add the probe working solution to all wells.

    • Incubate the plate at room temperature, protected from light, for the recommended time.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your probe.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the standard curve of fluorescence intensity versus biothiol concentration.

    • Determine the concentration of biothiols in your samples from the standard curve.

    • Normalize the biothiol concentration to the total protein concentration of each sample.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_data_analysis Data Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant add_probe Add Fluorescent Probe protein_quant->add_probe incubation Incubation add_probe->incubation fluorescence_measurement Fluorescence Measurement incubation->fluorescence_measurement standard_curve Generate Standard Curve fluorescence_measurement->standard_curve concentration_calc Calculate Biothiol Concentration standard_curve->concentration_calc normalization Normalize to Protein Content concentration_calc->normalization

Caption: Experimental workflow for biothiol detection in cell lysates.

reaction_mechanism Probe Non-fluorescent Probe (Quenched) Intermediate Probe-Biothiol Adduct Probe->Intermediate Reaction Biothiol Biothiol (e.g., Cysteine) Biothiol->Intermediate Product Fluorescent Product (Unquenched) Intermediate->Product Rearrangement/ Cleavage Fluorescence Emitted Light (Signal) Product->Fluorescence Light Excitation Light Light->Product

Caption: General reaction mechanism of a 'turn-on' fluorescent biothiol probe.

References

Validation & Comparative

validation of 7-Nitrobenzo[d]thiazol-2(3H)-one for quantitative thiol analysis

Author: BenchChem Technical Support Team. Date: November 2025

A note on 7-Nitrobenzo[d]thiazol-2(3H)-one: A thorough review of scientific literature reveals a significant lack of documentation for the use of this compound as a reagent for quantitative thiol analysis. Therefore, a direct performance comparison is not feasible. This guide will instead focus on a well-established alternative with a similar structural motif, 4-fluoro-7-nitrobenzofurazan (NBD-F), and compare it with other standard methods to provide a valuable resource for researchers.

Introduction to Quantitative Thiol Analysis

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial molecules in biological systems. They play a pivotal role in maintaining cellular redox balance, protein structure and function, and detoxification processes.[1][2] The quantification of thiols is therefore essential in various research areas, including drug development, disease diagnostics, and fundamental biological studies. A variety of methods exist for thiol quantification, each with its own set of advantages and limitations.[3] This guide provides a comparative overview of key reagents used for this purpose.

Comparison of Thiol Quantification Reagents

The selection of a suitable reagent for thiol quantification depends on several factors, including the nature of the sample, required sensitivity, and available instrumentation. This section compares the performance of three widely used reagents: Ellman's Reagent (DTNB), 4-fluoro-7-nitrobenzofurazan (NBD-F), and Monobromobimane (mBBr).

FeatureEllman's Reagent (DTNB)4-fluoro-7-nitrobenzofurazan (NBD-F)Monobromobimane (mBBr)
Detection Method Colorimetric (Absorbance at 412 nm)Fluorometric (Excitation/Emission ~470/~540 nm)Fluorometric (Excitation/Emission ~380/~480 nm)
Reaction Principle Thiol-disulfide exchangeNucleophilic aromatic substitutionThiol alkylation
Sensitivity Micromolar rangeNanomolar to picomolar rangeMicromolar to nanomolar range
Selectivity Good for total free thiolsReacts with thiols and primary/secondary aminesHighly specific for thiols
Reaction Speed Fast (minutes)Moderate (minutes to hours)Fast (minutes)
pH Dependence Optimal at pH > 7Optimal at alkaline pHOptimal at neutral to slightly alkaline pH
Advantages Simple, cost-effective, widely used[3][4]High sensitivity, fluorescent detectionHigh specificity, stable product
Limitations Lower sensitivity, potential for interference from colored compounds[4]Can react with amines, requires fluorescence detectionRequires fluorescence detection, potential for quenching

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemistry and experimental procedures is crucial for successful thiol quantification.

Ellman's Reagent (DTNB)

DTNB reacts with a free sulfhydryl group in a thiol-disulfide exchange reaction to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻).[4][5] The TNB²⁻ anion has a characteristic yellow color, and its absorbance is measured at 412 nm.[4][5]

dt_nb_reaction DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow Product) Abs @ 412 nm DTNB->TNB + R-SH Thiol R-SH (Thiol) MixedDisulfide R-S-TNB (Mixed Disulfide) Thiol->MixedDisulfide + DTNB nbd_f_reaction NBDF NBD-F (Non-fluorescent) FluorescentAdduct NBD-S-R (Fluorescent Adduct) NBDF->FluorescentAdduct + R-SH - HF Thiol R-SH (Thiol) thiol_quantification_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample Biological Sample (e.g., cell lysate, plasma) Extraction Thiol Extraction / Protein Precipitation Sample->Extraction Reaction Reaction with Thiol Reagent Extraction->Reaction Incubation Incubation Reaction->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Quantification Quantification of Thiol Content Measurement->Quantification StandardCurve Standard Curve Preparation StandardCurve->Quantification

References

comparing 7-Nitrobenzo[d]thiazol-2(3H)-one with other NBD-based probes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biomolecules. Among the most versatile are probes based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold. This guide provides a detailed comparison of common NBD-based probes, focusing on their performance, experimental applications, and underlying mechanisms.

A point of clarification is necessary regarding the compound 7-Nitrobenzo[d]thiazol-2(3H)-one . While its name bears resemblance to the NBD structure, extensive review of scientific literature indicates that this specific molecule is not established as a fluorescent probe. The parent structure, benzo[d]thiazol-2(3H)-one, and its derivatives have been primarily investigated for their potential as anti-inflammatory or anticonvulsant agents.[1][2] The term "NBD" in the context of fluorescent probes consistently refers to the 7-nitrobenz-2-oxa-1,3-diazole core. Therefore, this guide will focus on the widely used and well-characterized NBD probes derived from this oxadiazole structure, such as NBD-Cl and NBD-F.

Mechanism of Action: Nucleophilic Aromatic Substitution

NBD-based probes function as fluorogenic labeling agents. They are typically non-fluorescent on their own but become highly fluorescent upon reaction with primary or secondary amines and thiols.[3] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic amine or thiol group on the target molecule attacks the electron-deficient aromatic ring of the NBD moiety, displacing a leaving group (e.g., chloride or fluoride).[4][5]

In the specific case of detecting thiols like cysteine and homocysteine, the initial reaction is followed by a second step: an intramolecular displacement. The amino group of the cysteine/homocysteine molecule displaces the sulfur atom, leading to the formation of a more stable and highly fluorescent amino-substituted NBD product.[6]

NBD_Reaction_Mechanism NBD_X NBD-X (Probe) (Non-fluorescent) X = Cl or F inv1 NBD_X->inv1 Biomolecule Biomolecule with -NH2 or -SH group Biomolecule->inv1 Intermediate S-NBD Adduct (Less Fluorescent) inv2 Intermediate->inv2 Product N-NBD Adduct (Highly Fluorescent) inv1->Intermediate S_NAr Reaction (Thiol Attack) inv2->Product Intramolecular Rearrangement (for Cys/Hcy)

Caption: General reaction mechanism of NBD probes with thiols.

Performance Comparison of NBD-Cl vs. NBD-F

The two most common NBD probes are 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) and 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F). While they form the same fluorescent adduct upon reaction, their reactivity and handling requirements differ significantly.

ParameterNBD-Cl (4-Chloro-7-nitrobenz-2-oxa-1,3-diazole)NBD-F (4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole)Reference(s)
Reactivity Standard reactivityHighly reactive; reported to be up to 500 times faster than NBD-Cl with certain amines.[3]
Excitation Max (λex) ~464 - 475 nm (adduct)~470 nm (adduct)[3][7][8]
Emission Max (λem) ~512 - 545 nm (adduct)~530 nm (adduct)[3][7][8]
Molar Extinction (ε) ~20,000 M⁻¹cm⁻¹ (for NBD-serotonin analogs)Not specified, but adduct is identical to NBD-Cl.[9]
Quantum Yield (Φ) Varies with adduct and solvent polarity. Generally low in aqueous solutions.Varies with adduct and solvent polarity. Generally low in aqueous solutions.[9][10][11]
Primary Analytes Primary & secondary amines, thiols (cysteine, glutathione)Primary & secondary amines, thiols (cysteine, glutathione)[3][6][12]
Advantages More stable, less sensitive to storage conditions.Faster reaction kinetics, ideal for post-column HPLC derivatization and rapid labeling.[3][13]
Disadvantages Slower reaction times may require harsher conditions (e.g., heating).Less stable, requires more careful storage and handling.[3]

Experimental Protocols

The choice between NBD-Cl and NBD-F often depends on the required reaction speed and the stability of the analyte. NBD-F is generally preferred for its rapid reaction under mild conditions.

General Protocol for Derivatization of Amines/Thiols with NBD-F

This protocol is suitable for preparing samples for analysis by HPLC or spectrofluorometry.

  • Reagent Preparation : Prepare a working solution of NBD-F (e.g., 1 mg/mL) in a dry, aprotic solvent like acetonitrile or DMSO. Prepare a borate buffer solution (e.g., 0.1 M, pH 8.0-9.5).

  • Sample Preparation : Dissolve the amine or thiol-containing sample in the borate buffer.

  • Derivatization Reaction : Mix the sample solution with the NBD-F solution. A typical ratio is a molar excess of NBD-F.

  • Incubation : Incubate the mixture at an elevated temperature (e.g., 60°C) for a short period (e.g., 5-10 minutes), protected from light.[14]

  • Reaction Quenching : Stop the reaction by adding an acidic solution, such as 0.1 M HCl, to lower the pH.

  • Analysis : The resulting fluorescent NBD-adduct can be analyzed directly by injecting it into an HPLC system with a fluorescence detector (λex ≈ 470 nm, λem ≈ 530 nm) or by measuring its fluorescence in a spectrofluorometer.[8][14]

Protocol for Labeling Lipids in Live Mammalian Cells

NBD-labeled lipids (e.g., NBD-PE, NBD-PC, NBD-PS) are widely used to study lipid transport and membrane dynamics. This protocol provides a general workflow for cell labeling and analysis via flow cytometry.[15][16]

  • NBD-Lipid Preparation : In a glass tube, dry the desired amount of NBD-labeled lipid under a stream of nitrogen or in a vacuum to form a thin film. Shortly before use, resuspend the lipid film in DMSO.[15]

  • Cell Preparation : Harvest cultured mammalian cells and resuspend them in a suitable buffer (e.g., HBSS) to the desired concentration (e.g., 1-2 x 10⁶ cells/mL).

  • Labeling : Add the NBD-lipid/DMSO solution to the cell suspension and incubate at a low temperature (e.g., 4°C) for a set time (e.g., 30 minutes) to label the outer leaflet of the plasma membrane.

  • Internalization : To measure lipid uptake, warm the cell suspension to 37°C to allow for internalization of the labeled lipids. Take aliquots at various time points.

  • Back-Exchange (Stopping the Uptake) : To distinguish internalized from plasma membrane-bound lipids, treat the cells with a non-permeable reducing agent like sodium dithionite or perform a BSA back-exchange to remove/quench the fluorescence of NBD lipids remaining in the outer leaflet.

  • Flow Cytometry Analysis : Analyze the cell-associated fluorescence using a flow cytometer. The increase in fluorescence in back-exchanged samples over time corresponds to the amount of internalized NBD-lipid.[15][16]

Experimental_Workflow prep 1. Reagent Preparation (NBD Probe, Buffers) react 3. Labeling Reaction (Incubate Probe + Sample) prep->react sample 2. Sample Preparation (Cells or Analytes) sample->react stop 4. Stop Reaction / Quench (e.g., add acid or BSA) react->stop analysis 5. Analysis (HPLC, Flow Cytometry, Microscopy) stop->analysis

Caption: A general experimental workflow for using NBD probes.

Conclusion

While this compound is not a recognized fluorescent probe, the similarly named 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is the basis for a powerful class of fluorogenic reagents. The choice between the two most common variants, NBD-Cl and NBD-F, hinges on experimental needs. NBD-Cl offers greater stability, whereas NBD-F provides significantly faster reaction kinetics, making it highly suitable for applications requiring rapid and efficient labeling under mild conditions. By understanding their respective properties and reaction mechanisms, researchers can effectively leverage these probes for the sensitive detection and visualization of key biomolecules in a wide range of biological studies.

References

A Comparative Guide to the Specificity of Nitrobenzothiazole-Based Probes for Cysteine vs. Homocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of 7-Nitrobenzo[d]thiazol-2(3H)-one (NBT) and its close structural analogs for the detection of cysteine (Cys) over homocysteine (Hcy). While direct quantitative data for NBT is limited in the public domain, this guide leverages extensive data from the well-studied 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, a structurally and electronically similar framework, to infer the reactivity and specificity of NBT.

The primary mechanism conferring specificity for cysteine over homocysteine in this class of compounds is the intramolecular S-to-N Smiles rearrangement, which proceeds at different rates depending on the ring size of the transition state.

Quantitative Data Presentation

The following table summarizes the differential response of NBD-based fluorescent probes to cysteine and homocysteine, highlighting the typical selectivity observed. The fluorescence enhancement is a key parameter indicating the extent of the reaction and subsequent rearrangement.

Probe ScaffoldAnalyteFluorescence Enhancement (fold)Detection LimitReference
NBD-based probeCysteine~15992.0 x 10⁻⁸ M[1]
Homocysteine~760-[1]
NBD-ether based probeCysteine/Homocysteine--[2]
GlutathioneNo significant response-[2]
TBT-NBDCysteine/HomocysteineSignificant turn-on-[3]
GlutathioneNo significant response-[3]

Reaction Mechanism & Specificity

The reaction of 7-nitrobenzo-heterocyclic probes with cysteine and homocysteine proceeds via a two-step mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The thiol group of cysteine or homocysteine attacks the electron-deficient aromatic ring of the probe, displacing a leaving group (e.g., chloride in NBD-Cl). This forms a thioether adduct.

  • Smiles Rearrangement: The proximate amine group of the cysteine or homocysteine residue then attacks the aromatic ring intramolecularly, leading to a rearrangement that expels the thiol and forms a more stable and often more fluorescent amino-substituted product.

The specificity for cysteine over homocysteine arises from the kinetics of the Smiles rearrangement. The formation of a five-membered ring intermediate with cysteine is kinetically more favorable than the formation of a six-membered ring intermediate with homocysteine.[1] Glutathione, lacking a proximate primary amine to its thiol group, does not undergo this rearrangement, leading to high selectivity against this abundant biological thiol.[1]

Reaction_Mechanism cluster_cys Cysteine Pathway cluster_hcy Homocysteine Pathway Probe 7-Nitrobenzo-heterocycle (e.g., NBT, NBD-Cl) Thioether Thioether Adduct (Weakly Fluorescent) Probe->Thioether + Thiol (SNA_r) Thiol Cysteine or Homocysteine Cys_Intermediate 5-Membered Ring Intermediate Thioether->Cys_Intermediate Smiles Rearrangement (k_cys, fast) Hcy_Intermediate 6-Membered Ring Intermediate Thioether->Hcy_Intermediate Smiles Rearrangement (k_hcy, slower) Amino_Cys Amino Adduct (Cys) (Highly Fluorescent) Amino_Hcy Amino Adduct (Hcy) (Fluorescent) Cys_Intermediate->Amino_Cys Hcy_Intermediate->Amino_Hcy

Reaction mechanism of nitrobenzo-heterocyclic probes with cysteine and homocysteine.

Experimental Protocols

The following is a general protocol for comparing the reactivity of a 7-nitrobenzo-heterocyclic probe with cysteine and homocysteine using fluorimetry.

Materials:

  • This compound (NBT) or a suitable NBD-based probe (e.g., 4-Chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl)

  • L-Cysteine

  • L-Homocysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Prepare 100 mM stock solutions of L-cysteine and L-homocysteine in PBS (pH 7.4). Prepare fresh daily.

  • Reaction Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare reaction mixtures by adding PBS buffer.

    • Add the probe stock solution to a final concentration of 10 µM.

    • Initiate the reaction by adding varying concentrations of cysteine or homocysteine stock solutions (e.g., 0-100 µM). The final volume should be constant for all reactions.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths will depend on the specific probe used (for NBD derivatives, typically λ_ex ≈ 470 nm and λ_em ≈ 540 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of cysteine and homocysteine at each time point.

    • Calculate the initial reaction rates from the linear portion of the time-course plots.

    • Determine the fold-change in fluorescence by dividing the maximum fluorescence intensity by the initial fluorescence of the probe alone.

Experimental_Workflow A Prepare Stock Solutions (Probe, Cys, Hcy) B Set up Reaction Mixtures (Probe + Buffer) A->B C1 Add Cysteine (Varying Concentrations) B->C1 C2 Add Homocysteine (Varying Concentrations) B->C2 D Incubate at 37°C (Time Course) C1->D C2->D E Measure Fluorescence (λ_ex, λ_em) D->E F Data Analysis (Rates, Fold-Change) E->F G Compare Specificity F->G

References

Unveiling the Reactivity Landscape of 7-Nitrobenzo[d]thiazol-2(3H)-one: A Comparative Guide for Nucleophilic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of electrophilic compounds is paramount for predicting potential off-target effects and designing selective molecular probes. This guide provides an objective comparison of the reactivity of 7-Nitrobenzo[d]thiazol-2(3H)-one and its close analogs with a range of biologically relevant nucleophiles. The information presented is collated from key studies investigating the kinetics and mechanisms of these reactions, offering valuable insights for the application of this important chemical scaffold.

Comparative Analysis of Reaction Kinetics

The reactivity of this compound and its structural relatives towards various nucleophiles is a critical aspect of its application in chemical biology and drug design. While direct kinetic data for this compound is limited, studies on the closely related 2-nitrobenzothiazole provide a strong basis for understanding its electrophilic potential. The following tables summarize key kinetic data from published literature, offering a comparative view of its reactivity with different nucleophiles.

ElectrophileNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, dm³ mol⁻¹ s⁻¹)Reference
2-NitrobenzothiazoleMethoxide (MeO⁻)Methanol251.8 x 10⁻¹[1]
2-NitrobenzothiazolePiperidineMethanol251.5 x 10⁻¹ (uncatalyzed)[1]
2-NitrobenzothiazolePiperidineMethanol256.5 x 10⁻² (catalyzed)[1]

Table 1: Reaction Kinetics of 2-Nitrobenzothiazole with Alkoxide and Amine Nucleophiles. This data indicates that 2-nitrobenzothiazole exhibits comparable reactivity towards both alkoxide and secondary amine nucleophiles under the specified conditions. The reaction with piperidine shows evidence of catalysis, suggesting a more complex reaction mechanism.[1]

ElectrophileNucleophileSolvent SystempHSecond-Order Rate Constant (k₂)Reference
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrileCysteineNot Specified7.4Not explicitly stated, but reaction occursRequest PDF
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrileGlutathioneNot Specified7.4Not explicitly stated, but reaction occursRequest PDF
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrileHomocysteineNot Specified7.4Not explicitly stated, but reaction occursRequest PDF

Table 2: Reactivity of a Benzothiazole Derivative with Endogenous Thiols. This study highlights the reactivity of a benzothiazole-based probe with biologically relevant thiols like cysteine and glutathione. While specific rate constants are not provided in the abstract, the occurrence of a thiol-addition reaction is confirmed, suggesting a degree of selectivity for this class of nucleophiles.

Experimental Protocols

The following are generalized experimental protocols for assessing the reactivity of electrophiles like this compound with nucleophiles, based on methodologies reported in the cited literature.

Protocol 1: Kinetic Measurements by UV-Vis Spectrophotometry

This protocol is adapted from the kinetic studies of 2-nitrobenzothiazole.[1]

Objective: To determine the second-order rate constant for the reaction of an electrophile with a nucleophile.

Materials:

  • This compound (or analog) stock solution in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Nucleophile stock solution (e.g., sodium methoxide in methanol, piperidine in methanol).

  • Thermostated UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare solutions of the electrophile and nucleophile of known concentrations in the desired solvent.

  • Equilibrate both solutions to the target reaction temperature (e.g., 25 °C) in a water bath.

  • Initiate the reaction by mixing equal volumes of the electrophile and nucleophile solutions directly in a quartz cuvette.

  • Immediately place the cuvette in the thermostated cell holder of the spectrophotometer.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. The reaction progress is typically followed for at least three half-lives.

  • The pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance data to a single exponential equation, assuming the nucleophile is in large excess.

  • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the nucleophile.

Protocol 2: Competitive Reactivity Assay using HPLC

This protocol is a general approach for comparing the reactivity of an electrophile towards multiple nucleophiles.

Objective: To determine the relative reactivity of this compound with a panel of nucleophiles.

Materials:

  • This compound stock solution.

  • Stock solutions of various nucleophiles (e.g., cysteine, glutathione, lysine, etc.) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

  • Reaction vials.

Procedure:

  • Prepare a reaction mixture containing the electrophile and a single nucleophile at known concentrations in the reaction buffer.

  • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).

  • Analyze the quenched samples by HPLC to quantify the decrease in the electrophile concentration and the formation of the product adduct.

  • Repeat the experiment for each nucleophile to be tested.

  • The relative reactivity can be assessed by comparing the rates of consumption of the electrophile in the presence of different nucleophiles.

Signaling Pathways and Experimental Workflows

The reaction of this compound with nucleophiles, particularly within a biological context, can be conceptualized as a key step in covalent labeling or inhibition pathways.

G General Reaction Pathway of this compound with Nucleophiles E This compound (Electrophile) Int Intermediate Complex E->Int Nucleophilic Attack Nu Nucleophile (e.g., Thiol, Amine) Nu->Int Adduct Covalent Adduct Int->Adduct Bond Formation Effect Biological Effect (e.g., Enzyme Inhibition, Fluorescence) Adduct->Effect

Caption: Reaction of this compound with a nucleophile.

The experimental workflow for assessing cross-reactivity often follows a systematic approach, starting from initial screening to detailed kinetic analysis.

G Experimental Workflow for Cross-Reactivity Profiling cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Comparison & Reporting A Prepare Electrophile Stock Solution B Incubate with Panel of Nucleophiles A->B C Qualitative Analysis (e.g., HPLC-MS, TLC) B->C D Select Reactive Nucleophiles C->D E Kinetic Studies (UV-Vis or HPLC) D->E F Determine Rate Constants (k₂) E->F G Tabulate Kinetic Data F->G H Compare Reactivity Profiles G->H I Publish Comparison Guide H->I

Caption: Workflow for assessing nucleophilic cross-reactivity.

References

Navigating the Therapeutic Potential of Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent and selective anticancer activity. The benzothiazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This guide provides a comparative overview of the performance of benzothiazole derivatives in various cancer cell lines, offering insights into their potential as anticancer drugs. Due to the limited publicly available data on the specific compound 7-Nitrobenzo[d]thiazol-2(3H)-one, this guide will focus on closely related and well-documented nitrobenzothiazole derivatives to provide a valuable comparative context.

Introduction to Benzothiazoles in Oncology

Benzothiazole is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The planar structure of the benzothiazole ring system allows it to intercalate with DNA or interact with the active sites of various enzymes, leading to the disruption of cancer cell proliferation and survival. The addition of different functional groups to the benzothiazole core can significantly modulate its biological activity, selectivity, and pharmacokinetic properties. The nitro group, in particular, is a strong electron-withdrawing group that can enhance the cytotoxic potential of the parent molecule.

Performance of Nitrobenzothiazole Derivatives in Cancer Cell Lines

While specific data for this compound is scarce, studies on other nitro-substituted benzothiazoles provide valuable insights into the potential of this chemical class. The following table summarizes the in vitro cytotoxic activity of representative nitrobenzothiazole derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549Lung Carcinoma305.4[1]
6-nitrobenzo[d]thiazol-2-olA549Lung Carcinoma539.8[1]
Compound 40 (a sulphonamide-based 2-amino-6-nitrobenzothiazole derivative)MCF-7Breast Adenocarcinoma34.5[2]
HeLaCervical Cancer44.15[2]
MG63Osteosarcoma36.1[2]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

The data indicates that the nature and position of substituents on the benzothiazole ring, in addition to the nitro group, play a crucial role in determining the cytotoxic activity and cell line specificity. For instance, the sulphonamide-based derivative (Compound 40 ) exhibits significantly higher potency across multiple cell lines compared to the simpler acetamide and hydroxyl derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these studies.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the benzothiazole derivatives were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of benzothiazole derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nitrobenzothiazole derivatives) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentration.

Potential Mechanisms of Action

While the precise mechanisms of action for many benzothiazole derivatives are still under investigation, several studies have shed light on their potential signaling pathways. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer progression.

One of the proposed mechanisms involves the inhibition of protein tyrosine kinases (PTKs). Many benzothiazole derivatives have been shown to act as ATP-competitive inhibitors of PTKs, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.

Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->RTK

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzothiazole derivatives.

This diagram illustrates a simplified model where a benzothiazole derivative inhibits a Receptor Tyrosine Kinase (RTK). This inhibition blocks the downstream signaling cascade, ultimately leading to a decrease in cell proliferation and survival.

Conclusion and Future Directions

The available data, while not specific to this compound, strongly suggests that the nitrobenzothiazole scaffold is a promising starting point for the development of novel anticancer agents. The significant differences in potency observed between various derivatives highlight the importance of further structure-activity relationship (SAR) studies. Future research should focus on synthesizing and evaluating a broader range of 7-nitrobenzothiazole analogues to identify compounds with improved efficacy and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds, which will be crucial for their clinical development. The exploration of this chemical space holds the potential to deliver new and effective therapies for a variety of cancers.

References

Navigating the Challenges of 7-Nitrobenzo[d]thiazol-2(3H)-one in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of 7-Nitrobenzo[d]thiazol-2(3H)-one, a nitrobenzothiazole derivative, with alternative compounds used in biological research. Due to the limited direct experimental data on this compound, this comparison heavily relies on the well-documented properties of its close structural analog, 7-nitrobenz-2-oxa-1,3-diazole (NBD), a widely used fluorescent label.

This guide will delve into the inherent limitations of the nitrobenzothiazole scaffold in biological applications and present a comparative analysis with alternative fluorophores and bioactive molecules. We will explore key performance indicators such as photostability, cytotoxicity, and potential off-target effects, supported by generalized experimental protocols and data presentation to aid in the selection of the most suitable compounds for your research needs.

Performance Comparison: this compound (via NBD) vs. Alternatives

The following table summarizes the qualitative and quantitative performance of this compound (extrapolated from NBD data) against two popular classes of alternative fluorescent dyes: BODIPY and Rhodamine.

FeatureThis compound (based on NBD)BODIPY DyesRhodamine Dyes
Photostability Moderate to low; prone to photobleaching, which can limit long-term imaging experiments.[1]High; generally exhibit greater photostability compared to NBD.High; known for their excellent photostability, making them suitable for extended live-cell imaging.[]
Quantum Yield Low in aqueous environments; fluorescence is often quenched in polar solvents.High; maintain high fluorescence quantum yields in a variety of solvents.High; bright fluorophores with high quantum yields.
Environmental Sensitivity Highly sensitive to the local environment's polarity, which can be an advantage for sensing applications but a drawback for simple labeling.Less sensitive to solvent polarity compared to NBD.Generally less sensitive to the environment than NBD, providing more stable fluorescence.
Cytotoxicity Cytotoxicity has been reported for some benzothiazole derivatives, but specific data for the 7-nitro variant is lacking.[3] NBD derivatives have shown cytotoxicity in some cell lines.Generally low cytotoxicity at concentrations used for imaging.Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.
Off-Target Effects The benzothiazole core is known to exhibit a wide range of biological activities, suggesting a potential for off-target binding.Can exhibit non-specific binding, particularly hydrophobic derivatives.Some derivatives may show non-specific binding or localization.
Solubility Water solubility can be limited, often requiring the use of organic co-solvents.Solubility varies with derivatization; can be tailored for aqueous or lipid environments.Generally good water solubility, especially for sulfonated derivatives.
Size Small molecular size, which is advantageous for minimizing steric hindrance when labeling biomolecules.Relatively small and can be used to label a variety of biomolecules without significant disruption.Larger than NBD and BODIPY dyes, which could potentially interfere with the function of the labeled molecule.

Experimental Protocols

To aid in the empirical evaluation of this compound and its alternatives, we provide the following detailed experimental protocols for key performance assays.

Protocol 1: Assessment of Photostability (Photobleaching Assay)

Objective: To quantify the rate of photobleaching of a fluorescent compound under continuous illumination.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent compound (e.g., 1 µM in a suitable buffer or solvent) and place a drop on a microscope slide. For cellular analysis, label cells with the fluorescent probe according to a standard protocol.

  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable excitation light source (e.g., laser or mercury lamp) and a sensitive camera.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0) using a low excitation intensity to minimize photobleaching during setup.

    • Continuously illuminate a defined region of interest (ROI) with a higher, constant excitation intensity.

    • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching time constant.

Photobleaching_Assay_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Image Acquisition cluster_analysis Data Analysis prep_solution Prepare Fluorophore Solution/Labeled Cells setup Microscope Setup prep_solution->setup acquire_initial Acquire Initial Image (t=0) setup->acquire_initial illuminate Continuous Illumination of ROI acquire_initial->illuminate acquire_timelapse Acquire Time-Lapse Images illuminate->acquire_timelapse measure_intensity Measure Fluorescence Intensity acquire_timelapse->measure_intensity background_correction Background Correction measure_intensity->background_correction normalize Normalize Intensity background_correction->normalize plot Plot Intensity vs. Time normalize->plot fit Determine Photobleaching Rate plot->fit

Photobleaching Assay Workflow

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[1][4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

MTT Cytotoxicity Assay Workflow

Protocol 3: Assessment of Off-Target Effects (Competitive Binding Assay)

Objective: To determine if a test compound binds to a specific off-target protein by measuring its ability to displace a known, labeled ligand.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified off-target protein of interest.

    • Prepare a solution of a known, labeled (e.g., fluorescent or radioactive) ligand for the off-target protein at a concentration near its dissociation constant (Kd).

    • Prepare serial dilutions of the unlabeled test compound.

  • Binding Reaction:

    • In a suitable assay plate (e.g., 96-well or 384-well), combine the off-target protein and the labeled ligand.

    • Add the different concentrations of the unlabeled test compound to the wells. Include controls with no test compound (maximum binding) and with a large excess of unlabeled known ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Detection:

    • Measure the amount of labeled ligand bound to the protein. The detection method will depend on the label used (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Calculate the percentage of specific binding for each concentration of the test compound relative to the maximum binding control.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Competitive_Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_binding Binding Reaction and Incubation cluster_detection Detection and Measurement cluster_analysis Data Analysis prep_protein Prepare Off-Target Protein combine_reagents Combine Protein, Labeled Ligand, and Test Compound prep_protein->combine_reagents prep_labeled_ligand Prepare Labeled Ligand prep_labeled_ligand->combine_reagents prep_test_compound Prepare Serial Dilutions of Test Compound prep_test_compound->combine_reagents incubate Incubate to Reach Equilibrium combine_reagents->incubate measure_binding Measure Bound Labeled Ligand incubate->measure_binding calculate_binding Calculate % Specific Binding measure_binding->calculate_binding plot_curve Plot Competition Curve calculate_binding->plot_curve determine_ic50_ki Determine IC50 and Ki plot_curve->determine_ic50_ki

Competitive Binding Assay Workflow

Conclusion and Future Directions

While this compound and its analogs may hold potential in various biological applications, their limitations, particularly when used as fluorescent probes, necessitate careful consideration. The propensity for photobleaching and reduced quantum yield in aqueous environments can compromise the quality and duration of imaging experiments. Furthermore, the inherent bioactivity of the benzothiazole scaffold raises concerns about potential off-target effects that could confound experimental results.

For applications requiring high photostability, brightness, and low cytotoxicity, alternative fluorescent probes such as BODIPY and Rhodamine dyes often present superior options. Researchers are encouraged to perform rigorous validation of any chosen compound within their specific experimental context. The provided protocols offer a framework for such validation.

Future research should focus on the synthesis and characterization of novel benzothiazole derivatives with improved photophysical properties and a thorough evaluation of their biological activity profile to minimize off-target effects. A deeper understanding of the structure-activity and structure-property relationships will be crucial for the rational design of next-generation probes and therapeutic agents based on this scaffold.

References

A Researcher's Guide to Fluorescence Enhancement by Biothiols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the sensitive and selective detection of biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is crucial for understanding cellular processes and disease pathogenesis. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1][2] This guide provides a quantitative comparison of fluorescence enhancement by different biothiols using various fluorescent probes, supported by experimental data and detailed protocols.

The selection of an appropriate fluorescent probe is contingent on the specific biothiol of interest and the experimental context. Factors such as reaction kinetics, selectivity, and the magnitude of fluorescence enhancement are critical considerations.[3][4] This guide aims to facilitate this selection process by presenting a comparative overview of recently developed probes.

Quantitative Comparison of Fluorescence Enhancement

The following table summarizes the performance of several fluorescent probes in detecting cysteine, homocysteine, and glutathione. The data highlights the fluorescence enhancement, detection limits, and response times, providing a basis for objective comparison.

Probe NameTarget Biothiol(s)Fluorescence Enhancement (Fold)Limit of Detection (LOD)Response TimeKey Remarks
p-MNPy Cys, GSHCys: Not specified, GSH: 43-foldCys: 0.029 µM, GSH: 1.40 µMCys: ~12 min, GSH: ~8 minDemonstrates good selectivity and sensitivity for Cys and GSH.[5]
HMN Cys/Hcy, GSH, H₂SCys/Hcy: 53.4/57.6-fold (at 546 nm), 32.2/32.9-fold (at 609 nm); GSH: 33.6-fold (at 609 nm)Not specifiedNot specifiedA multi-signal probe capable of distinguishing between different biothiols through distinct emission bands.[6]
BDP-CYS Cys, Hcy, GSHCys: 41-fold (ratiometric change)Cys: 0.095 µM, Hcy: 0.29 µM, GSH: 0.56 µM< 20 minRatiometric probe with preferential selectivity for Cys.[7]
Cy-DNBS Cys, Hcy, GSHNot specifiedCys: 0.25 µM, Hcy: 0.04 µM, GSH: 0.13 µM< 100 sA near-infrared probe suitable for rapid detection and in vivo imaging.[8]
RSHP3 GSH, Cys, HcyNot specifiedGSH: 313 nM, Cys: 356 nM~15 minExhibits high reactivity and sensitivity towards various biothiols.[9]
NIR-20 Cys, Hcy, GSHCys/Hcy: 30-fold (at 540 nm), 15-fold (at 730 nm); GSH: 28-fold (at 730 nm)Not specifiedNot specifiedDistinguishes GSH from Cys/Hcy through different fluorescence channels.[10]
NIR-21 GSH, Cys, HcyGSH: ΦF = 0.48, Cys: ΦF = 0.24, Hcy: ΦF = 0.12 (Quantum Yields)131 nM (for GSH)60 minShows selectivity for GSH based on higher quantum yield enhancement.[10]
NIR-32 GSH75-fold0.15 µM3 minA highly selective and rapid turn-on probe for GSH.[10]
TP3 Cys, GSHNot specifiedCys: 2 x 10⁻⁷ M, GSH: 5 x 10⁻⁸ MNot specifiedA multi-channel probe for differentiating Cys and GSH.[11]

Signaling and Detection Mechanisms

The interaction between a fluorescent probe and a biothiol typically involves a chemical reaction that alters the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.[1][2] Common mechanisms include Michael addition, cleavage of quencher moieties, and intramolecular cyclization.[2][4] The choice of reaction mechanism is a key determinant of the probe's selectivity and response kinetics.

General Mechanism of Biothiol-Activated Fluorescence Probe Fluorescent Probe (Low Fluorescence) Intermediate Probe-Biothiol Adduct (Intermediate State) Probe->Intermediate Reaction (e.g., Michael Addition, Cleavage) Biothiol Biothiol (Cys, Hcy, GSH) Biothiol->Intermediate Product Activated Probe (High Fluorescence) Intermediate->Product Conformational Change/ Fluorophore Release

Caption: Generalized signaling pathway of a biothiol-activated fluorescent probe.

Experimental Protocols

Accurate and reproducible quantitative comparisons rely on standardized experimental protocols. Below are representative methodologies for evaluating the fluorescence enhancement of a probe in response to different biothiols.

General Protocol for Fluorescence Spectroscopy

This protocol outlines the general steps for measuring the fluorescence response of a probe to biothiols.

Workflow for Fluorescence Enhancement Assay A Prepare Stock Solutions (Probe, Biothiols, Buffer) B Prepare Test Solutions (Probe in Buffer) A->B C Add Biothiol to Test Solution B->C D Incubate for a Defined Time C->D E Measure Fluorescence Spectrum D->E F Analyze Data (Calculate Enhancement Factor) E->F

Caption: A typical experimental workflow for quantifying fluorescence enhancement.

Materials:

  • Fluorescent probe stock solution (e.g., 1-10 mM in DMSO).[8][12]

  • Biothiol stock solutions (e.g., Cys, Hcy, GSH) freshly prepared in buffer.[8]

  • Buffer solution (e.g., PBS, pH 7.4).[9]

Procedure:

  • Preparation of Test Solution: Dilute the fluorescent probe stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Baseline Measurement: Record the fluorescence spectrum of the probe solution alone to establish the baseline fluorescence (F₀).

  • Reaction with Biothiols: Add a specific concentration of the biothiol stock solution to the probe solution.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).[9]

  • Fluorescence Measurement: Record the fluorescence spectrum of the mixture (F).

  • Data Analysis: Calculate the fluorescence enhancement as the ratio of the final to the initial fluorescence intensity (F/F₀) at the peak emission wavelength.

Protocol for Determination of Limit of Detection (LOD)

Procedure:

  • Prepare a series of solutions with varying low concentrations of the target biothiol.

  • Measure the fluorescence intensity for each concentration after a fixed incubation time.

  • Plot the fluorescence intensity as a function of the biothiol concentration.

  • The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[5]

Protocol for Live Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa, HepG2).[8][9]

  • Cell culture medium (e.g., DMEM).[8]

  • Fluorescent probe.

  • N-ethylmaleimide (NEM) as a biothiol scavenger for control experiments.[8]

  • Confocal microscope.

Procedure:

  • Cell Culture: Seed the cells in a suitable imaging dish and culture until they reach the desired confluency.

  • Control Group: For a negative control, pre-treat a set of cells with NEM to deplete intracellular biothiols.[8][9]

  • Probe Incubation: Incubate the cells with the fluorescent probe (e.g., 10 µM) in the cell culture medium for a specific duration (e.g., 20-30 minutes).[8][9]

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Imaging: Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths.

Conclusion

The quantitative data and protocols presented in this guide offer a valuable resource for researchers working with biothiols. The choice of a fluorescent probe should be guided by the specific requirements of the experiment, including the target biothiol, desired sensitivity, and whether the application is in vitro or in living cells. The continued development of novel probes with improved selectivity, faster response times, and near-infrared emission will further advance our ability to study the intricate roles of biothiols in biological systems.[10]

References

assessing the cytotoxicity of 7-Nitrobenzo[d]thiazol-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cytotoxicity of 7-Nitrobenzo[d]thiazol-2(3H)-one and its related nitro-substituted derivatives for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer properties. The introduction of a nitro group to the benzothiazole scaffold can modulate its electronic properties and biological activity, potentially enhancing its cytotoxic effects against cancer cells. This guide provides a comparative assessment of the cytotoxicity of this compound and related nitro-substituted benzothiazole derivatives, based on available experimental data. While specific cytotoxicity data for this compound derivatives is limited in publicly accessible literature, this guide compiles and compares data from closely related nitrobenzothiazole analogs to provide a valuable resource for researchers in the field.

Comparison of Cytotoxicity

The cytotoxic potential of various nitro-substituted benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several nitrobenzothiazole derivatives.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) HCT-116 (Colon)5.61[1]
HEPG-2 (Liver)7.92[1]
MCF-7 (Breast)3.84[1]
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4e) MCF-7 (Breast)6.11[1]
2-((5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8a) MCF-7 (Breast)10.86[1]
Sulphonamide based 2,6-disubstituted-benzothiazole (40) MCF-7 (Breast)34.5[2]
HeLa (Cervical)44.15[2]
MG63 (Osteosarcoma)36.1[2]
Indole based hydrazine carboxamide benzothiazole scaffold (12) HT29 (Colon)0.015[2]
H460 (Lung)0.28[2]
A549 (Lung)1.53[2]
MDA-MB-231 (Breast)0.68[2]

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on cell-based assays that measure cell viability and proliferation. The most commonly employed method is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 4 × 10³ cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2.5, 5, or 10 μM) or a vehicle control (like DMSO) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

G General Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Various concentrations) incubation Incubation (24-72 hours) seeding->incubation compound_prep->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization (e.g., DMSO) formazan_formation->solubilization absorbance Absorbance Reading (Microplate Reader) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: General workflow for assessing the cytotoxicity of chemical compounds using the MTT assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction

Many anticancer agents, including benzothiazole derivatives, exert their effects by triggering apoptosis. This can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Some benzimidazole derivatives, which are structurally related to benzothiazoles, have been shown to induce apoptosis by arresting cells in the G1 phase of the cell cycle and increasing the activity of caspase-3, a key executioner enzyme in apoptosis.[3]

G Apoptosis Induction Pathway benzothiazole Benzothiazole Derivative cell_cycle_arrest Cell Cycle Arrest (G1 Phase) benzothiazole->cell_cycle_arrest caspase3_activation Caspase-3 Activation cell_cycle_arrest->caspase3_activation apoptosis Apoptosis caspase3_activation->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by some benzothiazole derivatives.

Kinase Inhibition

Several benzothiazole derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell signaling.

  • VEGFR-2 Inhibition: Some novel benzothiazole hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • EGFR Inhibition: Other benzothiazole-triazole hybrids have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is common in various cancers and is associated with increased cell proliferation and survival. These compounds can also inhibit downstream signaling pathways like PI3K/AKT/mTOR.[4]

G Kinase Inhibition Pathways cluster_vegfr VEGFR-2 Pathway cluster_egfr EGFR Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 angiogenesis Angiogenesis vegfr2->angiogenesis egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation benzothiazole_vegfr Benzothiazole Derivative benzothiazole_vegfr->vegfr2 Inhibits benzothiazole_egfr Benzothiazole Derivative benzothiazole_egfr->egfr Inhibits

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by benzothiazole derivatives.

Conclusion

While direct and extensive cytotoxic data for this compound derivatives remains to be fully elucidated in public research, the broader class of nitro-substituted benzothiazole derivatives demonstrates significant and varied cytotoxic potential against a range of cancer cell lines. The mechanism of action for these compounds often involves the induction of apoptosis and the inhibition of critical cell signaling pathways, such as those mediated by VEGFR-2 and EGFR. The data presented in this guide highlights the promise of nitrobenzothiazole scaffolds in the development of novel anticancer agents and underscores the need for further research to synthesize and evaluate the cytotoxic properties of this compound derivatives specifically.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Nitrobenzo[d]thiazol-2(3H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 7-Nitrobenzo[d]thiazol-2(3H)-one, a nitroaromatic compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3] As a nitroaromatic compound, it is classified as hazardous waste.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Mixing with incompatible materials can lead to vigorous and potentially explosive reactions.

Step 2: Waste Collection and Storage

  • Containers: Use only approved, compatible, and properly sealed containers for waste collection. The container must be in good condition and show no signs of leakage or degradation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames. The storage area should be designed to contain any potential spills.

Step 3: Disposal Pathway

  • Licensed Waste Disposal: The primary and recommended disposal method is to entrust the waste to a licensed hazardous waste disposal company.[1] These companies have the expertise and facilities to handle and treat such chemicals safely.

  • Do Not:

    • Dispose of down the drain.

    • Dispose of in regular trash.

    • Attempt to neutralize or treat the chemical waste in the lab without a thoroughly validated and approved protocol.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying disposal limits or concentration thresholds for this compound in various waste streams. The guiding principle is to treat all quantities of this compound as hazardous waste.

Table 1: General Hazard Profile of Related Nitroaromatic Compounds

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[2]
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.[2]
Inhalation ToxicityHarmful if inhaled.[2]

This table is based on data for structurally similar compounds and should be used as a precautionary guide.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' ppe->label_waste segregate Segregate from Incompatible Materials (Oxidizers, Strong Acids/Bases) label_waste->segregate store Store in a Secure, Designated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Vendor store->contact_ehs disposal Arrange for Pickup by Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Proper Disposal disposal->end

Disposal workflow for this compound.

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were identified in the search results. The procedures outlined in this document are based on general best practices for the disposal of hazardous nitroaromatic compounds as detailed in safety data sheets for analogous chemicals and institutional safety guidelines.[1][3][4] It is crucial to supplement these general guidelines with institution-specific protocols and the advice of your organization's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitrobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Nitrobenzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.